Octan-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
octan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-5-7-8(9)6-4-2/h8H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBKYMODPYHLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317820 | |
| Record name | 4-Octanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-33-5 | |
| Record name | 4-Octanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Octanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Octan-4-amine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octan-4-amine, a secondary aliphatic amine, presents a simple yet important chemical scaffold. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential synthetic routes. Due to the limited availability of specific experimental data for this compound, this document primarily collates high-quality computed data and presents a representative experimental protocol for its synthesis. The information herein is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may be interested in this molecule for further investigation or as a synthetic intermediate.
Chemical Identity and Structure
This compound, also known as 4-aminooctane, is an organic compound with the chemical formula C₈H₁₉N.[1][2][3][4] Its structure features an eight-carbon aliphatic chain with an amino group attached to the fourth carbon atom. This positioning of the amine group classifies it as a secondary amine. The IUPAC name for this compound is this compound.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 4-Aminooctane, 1-Propylpentylamine |
| CAS Number | 1117-33-5[1] |
| Molecular Formula | C₈H₁₉N[1][2][3][4] |
| Canonical SMILES | CCCCC(CCC)N[1] |
| InChI | InChI=1S/C8H19N/c1-3-5-7-8(9)6-4-2/h8H,3-7,9H2,1-2H3[1] |
| InChIKey | PSBKYMODPYHLAW-UHFFFAOYSA-N[1] |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the literature. Much of the available information is based on computational models. It is described as a colorless to pale yellow liquid with a characteristic amine-like odor.[4] It is expected to be soluble in organic solvents and have limited solubility in water due to its hydrophobic alkyl chain.[4]
Table 2: Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 129.24 g/mol [1][2][3][4] |
| XLogP3-AA | 2.4 |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 5[1] |
| Topological Polar Surface Area | 26.0 Ų[1] |
| Complexity | 52.5[1] |
| Heavy Atom Count | 9[1] |
Note: The properties listed in Table 2 are computationally derived and should be used as estimates. Experimental verification is recommended.
Synthesis and Characterization
Representative Experimental Protocol: Reductive Amination of Octan-4-one
Objective: To synthesize this compound from octan-4-one via reductive amination.
Materials:
-
Octan-4-one
-
Ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium acetate)
-
A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)
-
An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Hydrochloric acid (for salt formation and purification, optional)
-
Sodium hydroxide (B78521) (for neutralization)
-
Dichloromethane or other suitable organic solvent for extraction
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Methodology:
-
Imine Formation: Dissolve octan-4-one in the chosen solvent (e.g., methanol). Add a molar excess of the ammonia source (e.g., ammonium acetate). Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Once imine formation is significant, add the reducing agent portion-wise to the reaction mixture. If using sodium cyanoborohydride or sodium triacetoxyborohydride, the reaction is typically carried out at room temperature. If catalytic hydrogenation is the chosen method, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a catalyst like palladium on carbon (Pd-C).
-
Work-up: After the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by carefully adding water. If the reaction was acidic, neutralize the mixture with a base (e.g., sodium hydroxide solution). Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic extracts and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude this compound can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic N-H stretches of the amine group.
-
Biological Activity and Signaling Pathways
As of the current literature, there is no specific information available regarding the biological activity or involvement of this compound in any signaling pathways. Simple aliphatic amines are generally not associated with high-affinity interactions with biological receptors unless they are part of a more complex pharmacophore. Any biological effects would likely be non-specific and related to their basicity and lipophilicity. Researchers investigating the biological effects of this compound would be exploring a novel area of study.
Safety and Handling
As with any amine, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is expected to be a skin and eye irritant. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a simple secondary amine with a well-defined chemical structure. While specific experimental data on its properties are limited, computational data provides useful estimates for its physicochemical characteristics. Its synthesis can be achieved through established methods like reductive amination. The lack of information on its biological activity presents an opportunity for novel research. This guide serves as a starting point for scientists and researchers, providing the essential information needed for the synthesis, handling, and further investigation of this compound.
References
A Technical Guide to the Synthesis of Octan-4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the primary synthesis pathways for Octan-4-amine (CAS No: 1117-33-5), a key aliphatic amine.[1][2][3][4] The guide details several established methodologies, including Reductive Amination of Octan-4-one via the Leuckart reaction and catalytic hydrogenation, as well as the Ritter reaction from octan-4-ol. For each pathway, this guide presents detailed experimental protocols, a summary of quantitative data where available, and visual diagrams of the reaction mechanisms and workflows to facilitate comprehension and application in a research and development setting.
Introduction
This compound is an eight-carbon primary aliphatic amine with the amino group located on the fourth carbon atom of the octane (B31449) chain.[1][4] Its structure makes it a valuable intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. This guide focuses on the most practical and established chemical reactions for its preparation in a laboratory setting. The primary retrosynthetic disconnection points to octan-4-one or octan-4-ol as logical starting materials.
Core Synthesis Pathways
The synthesis of this compound can be primarily achieved through the reductive amination of its corresponding ketone, octan-4-one, or via the Ritter reaction from the corresponding alcohol, octan-4-ol.
Pathway 1: Reductive Amination of Octan-4-one
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[5][6] This method is highly versatile and can be performed using various reagents and conditions. The overall transformation involves the reaction of octan-4-one with an ammonia (B1221849) source to form an imine, which is subsequently reduced to the target amine.[7]
The Leuckart reaction is a specific type of reductive amination that utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen donor and the reducing agent.[8] This one-pot reaction is driven by high temperatures, typically between 120°C and 200°C.[8][9] The mechanism involves the formation of an N-formyl intermediate, which is then hydrolyzed, usually under acidic conditions, to yield the final primary amine.[9] This method is advantageous as it avoids the need for separate, often expensive, reducing agents or high-pressure hydrogenation equipment.[9]
Experimental Protocol: Leuckart Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine octan-4-one (1.0 eq) with an excess of ammonium formate (3.0-5.0 eq).[10] Alternatively, formamide can be used.[8]
-
Heating: Heat the reaction mixture to a temperature of 160-185°C.[8][9] The reaction is typically run neat (without solvent).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed. This may take several hours.
-
Hydrolysis: Cool the reaction mixture. Add a solution of hydrochloric acid (e.g., 20% HCl) and heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl amide.[9][10]
-
Work-up: After cooling, make the solution basic (pH > 12) by the careful addition of a strong base (e.g., NaOH solution).
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation.
This pathway involves the reduction of the imine intermediate using hydrogen gas in the presence of a metal catalyst.[11] This is a clean and efficient method, often providing high yields with water as the only byproduct.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: To a solution of octan-4-one (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol), add an ammonia source (e.g., a solution of ammonia in methanol).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel (5-10 wt%) or Palladium on carbon (Pd/C).[11]
-
Hydrogenation: Transfer the mixture to a high-pressure autoclave (e.g., a Parr hydrogenator).[11] Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (e.g., to 600 psig).[11]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40°C) until hydrogen uptake ceases.[11]
-
Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound, which can be purified by distillation.
Pathway 2: Ritter Reaction
The Ritter reaction provides a pathway to amines from alcohols or alkenes via an amide intermediate.[12][13] For the synthesis of this compound, octan-4-ol would be the logical starting material. The reaction proceeds by forming a carbocation from the alcohol in a strong acid, which is then trapped by a nitrile (e.g., acetonitrile) to form a nitrilium ion. Subsequent hydrolysis yields an N-alkyl amide, which can then be hydrolyzed to the desired primary amine.[14][15]
Experimental Protocol: Ritter Reaction
-
Reaction Setup: In a flask equipped with a stirrer and an addition funnel, cool a mixture of acetonitrile (B52724) (used as both reagent and solvent) and concentrated sulfuric acid (2.0-3.0 eq) in an ice bath.
-
Substrate Addition: Slowly add octan-4-ol (1.0 eq) to the stirred, cold acid-nitrile mixture while maintaining a low temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Amide Isolation: Neutralize the solution with a base (e.g., NaOH) and extract the N-(octan-4-yl)acetamide with an organic solvent. Dry and concentrate the organic phase to isolate the intermediate amide.
-
Hydrolysis: Subject the isolated amide to basic hydrolysis by refluxing with an aqueous solution of a strong base (e.g., NaOH or KOH) until the amide is fully consumed.
-
Final Isolation: Cool the hydrolysis mixture and extract the resulting this compound with an organic solvent. Purify by distillation.
Quantitative Data Summary
Quantitative data for the direct synthesis of this compound is not extensively detailed in readily available literature. The following table provides representative yields for analogous aliphatic amines prepared by the described methods. These values serve as an estimate for process optimization.
| Pathway | Substrate | Reagents | Product | Yield (%) | Purity (%) | Reference |
| Leuckart Reaction | Aliphatic Ketones | Ammonium Formate | Primary Aliphatic Amines | Generally Good | >95% (after purification) | [10] |
| Catalytic Amination | n-Octanol | NH₃, H₂, Ni Catalyst | n-Octylamine | ~95 | >99% | [16] |
| Ritter Reaction | tert-Butanol | HCN, H₂SO₄ | tert-Butylamine | High | N/A | [12] |
Note: The data presented are for analogous compounds and reactions, intended to provide a general expectation of reaction efficiency.
Conclusion
The synthesis of this compound is achievable through several robust and well-established organic transformations. The most direct route is the reductive amination of octan-4-one. The Leuckart-Wallach reaction offers a simple, one-pot method without the need for specialized high-pressure equipment, while catalytic hydrogenation provides a cleaner, high-yield alternative. The Ritter reaction presents a viable pathway starting from octan-4-ol. The selection of a specific pathway will depend on the availability of starting materials, required purity, scalability, and the equipment available in the laboratory. The protocols and data provided in this guide serve as a foundational resource for researchers undertaking the synthesis of this compound and related aliphatic amines.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 1117-33-5 | BAA11733 | Biosynth [biosynth.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 4-Octanamine | C8H19N | CID 11073446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. benchchem.com [benchchem.com]
- 12. Ritter reaction - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Ritter Reaction [organic-chemistry.org]
- 16. CN102070460A - Method for synthesizing n-octyl amine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Mechanism of Action of Molecules Incorporating the Octan-4-amine Moiety
Disclaimer: The following guide addresses the mechanism of action for various chemical compounds that feature the octan-4-amine chemical structure. It is important to note that "this compound" as a standalone simple aliphatic amine does not have a well-documented, specific pharmacological mechanism of action in the available scientific literature. The biological activity of molecules containing this moiety is determined by the overall structure of the compound. This guide will focus on specific examples found in research and patent literature where the this compound substructure is part of a larger, biologically active molecule.
Introduction
The this compound moiety is a structural component that can be incorporated into a diverse range of larger molecules to confer specific pharmacological properties. Its aliphatic nature can influence physicochemical properties such as lipophilicity, which in turn affects membrane permeability and interaction with biological targets. This guide explores the mechanisms of action of several compounds containing the this compound substructure, with a primary focus on 1-Azabicyclo[2.2.2]this compound, for which the most detailed public information is available.
1-Azabicyclo[2.2.2]this compound: A Dual-Action Neuromodulator
1-Azabicyclo[2.2.2]this compound, also known as quinuclidin-4-amine, is a bicyclic compound whose mechanism of action involves the modulation of specific neurotransmitter receptor systems.[1] Its rigid structure likely contributes to its specific binding to and interaction with its molecular targets. The primary mechanisms of action identified are neurokinin receptor antagonism and positive allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1]
Neurokinin Receptor Antagonism
1-Azabicyclo[2.2.2]this compound acts as an antagonist at neurokinin receptors, specifically NK1 and NK2.[1] These receptors are G-protein coupled receptors (GPCRs) that are typically activated by the endogenous tachykinin neuropeptides, Substance P and Neurokinin A. By competitively binding to these receptors, the compound blocks the downstream signaling cascades that are involved in pain transmission, inflammation, and mood regulation.[1]
Caption: Antagonistic action on Neurokinin receptors.
Positive Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Derivatives of 1-Azabicyclo[2.2.2]this compound have been shown to act as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors, with a noted selectivity for the α3β2 subtype.[1] As a PAM, the compound does not directly activate the receptor but binds to an allosteric site, separate from the acetylcholine binding site. This binding enhances the receptor's response to acetylcholine, leading to an increased influx of cations (primarily Na⁺ and Ca²⁺) and potentiation of cholinergic signaling. This mechanism is of interest for treating cognitive deficits.[1]
Caption: Positive allosteric modulation of nAChRs.
Quantitative Data
The available literature provides a qualitative description of the biological activities of 1-Azabicyclo[2.2.2]this compound and its derivatives. Specific quantitative data, such as binding affinities (Ki) or efficacy values (EC₅₀, IC₅₀), are not specified in the provided search results.[1]
| Compound/Derivative | Molecular Target | Mechanism of Action | Effect on Signal | Selectivity |
| 1-Azabicyclo[2.2.2]this compound | NK1 Receptor | Competitive Antagonist | Blocks Substance P signaling | Not specified |
| 1-Azabicyclo[2.2.2]this compound | NK2 Receptor | Competitive Antagonist | Blocks Neurokinin A signaling | Not specified |
| 1-Azabicyclo[2.2.2]this compound Derivative | α3β2 nAChR | Positive Allosteric Modulator | Up to 2-fold increase in ACh signal | High |
| Other Analogs | α7 nAChR | Positive Allosteric Modulator | Moderate increase in ACh signal | Variable |
Other Compounds Incorporating the this compound Moiety
The this compound structure is a component in various other molecules with diverse biological activities, highlighting its role as a structural scaffold.
-
N-benzylthis compound: This compound is suggested to have potential as a neuropharmacological agent, possibly through the inhibition of monoamine oxidases (MAO-A and MAO-B), and as an antimicrobial agent.[2] However, the data presented in the search results for this specific compound are described as plausible and hypothetical for illustrative purposes.[2]
-
(1S,5R)-6,8-dioxabicyclo[3.2.1]this compound: This molecule is noted for its potential to interact with biological targets like enzymes or receptors, but specific mechanisms have not been elucidated in the provided documents.[3]
-
Patented Compounds: The this compound substructure appears in numerous patents for complex molecules designed as inhibitors of Janus kinases (JAKs), particularly JAK3, and as targeting agents for the asialoglycoprotein receptor (ASGPR) on hepatocytes for liver-specific drug delivery.[4][5]
Experimental Protocols
Detailed experimental protocols for the synthesis or biological evaluation of "this compound" itself are not available. However, based on the described mechanisms for 1-Azabicyclo[2.2.2]this compound, generalized methodologies for assessing its activity are outlined below.
General Protocol: Radioligand Binding Assay for NK1 Receptor Antagonism
This protocol provides a general workflow to determine the binding affinity of a test compound for the NK1 receptor.
Caption: Workflow for NK1 receptor binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues known to express the target receptor (e.g., CHO cells transfected with human NK1 receptor) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]Substance P), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand, while unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
General Protocol: Electrophysiology Assay for nAChR Positive Allosteric Modulation
This protocol outlines a general method using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes to assess PAM activity at nAChRs.
Caption: Workflow for nAChR modulation assay.
Methodology:
-
Oocyte Preparation: Surgically remove oocytes from a Xenopus laevis frog and inject them with a mixture of cRNA encoding the desired nAChR subunits (e.g., α3 and β2).
-
Expression: Incubate the injected oocytes in a suitable medium for several days to allow for the translation and assembly of functional receptors on the oocyte membrane.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for measuring membrane potential and one for injecting current.
-
Voltage Clamp: Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a fixed value (e.g., -70 mV).
-
Agonist Application: Apply a low, sub-maximal concentration of acetylcholine (e.g., EC₁₀) to elicit a baseline inward current response.
-
PAM Co-application: After a washout period, co-apply the same EC₁₀ concentration of acetylcholine along with the test compound (the potential PAM).
-
Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of the test compound. A significant increase in the current amplitude upon co-application indicates positive allosteric modulation. Quantify the effect by calculating the fold-potentiation at various concentrations of the PAM.
Conclusion
The mechanism of action of compounds containing an this compound moiety is not uniform but is instead dictated by the overall molecular architecture. As demonstrated by 1-Azabicyclo[2.2.2]this compound, incorporating this substructure into a rigid bicyclic system can lead to specific interactions with CNS targets such as neurokinin and nicotinic acetylcholine receptors. In other contexts, it serves as a component in molecules designed for oncology, infectious diseases, and targeted drug delivery. Future research into novel compounds incorporating the this compound structure will likely continue to reveal a wide array of pharmacological activities and therapeutic potentials.
References
- 1. 1-Azabicyclo[2.2.2]this compound dihydrochloride | 18339-49-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride [smolecule.com]
- 4. US10813942B2 - Substituted-6,8-dioxabicyclo[3.2.1]octane-2,3-diol compounds as targeting agents of ASGPR - Google Patents [patents.google.com]
- 5. US12077533B2 - Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides - Google Patents [patents.google.com]
Unraveling the Biological Activity of Octan-4-amine: A Technical Guide for Researchers
An In-depth Exploration of Methodologies and Potential Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octan-4-amine, a simple alkylamine with the chemical formula C₈H₁₉N, remains a molecule with largely uncharted biological activities. While its chemical properties are documented, its specific interactions with biological systems are not extensively reported in publicly available literature. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to investigate the biological activity of this compound. It outlines potential biological roles based on its structural characteristics and provides a detailed roadmap of experimental protocols to elucidate its mechanism of action, physiological effects, and potential therapeutic applications. The guide emphasizes robust methodologies, data presentation, and the visualization of experimental workflows and potential signaling pathways.
Introduction
Primary alkylamines are a class of organic compounds characterized by the presence of an amino group attached to a saturated carbon atom. While some complex amines have well-defined biological roles, the specific physiological functions of simpler alkylamines like this compound are not well understood. Structurally, its eight-carbon chain suggests potential interactions with lipophilic environments, such as cell membranes, which could influence the function of membrane-bound proteins like receptors and ion channels. This guide provides a framework for the systematic investigation of the biological activities of this compound.
Potential Biological Activities and Mechanisms of Action
Based on its chemical structure, this compound may exhibit a range of biological activities. As a primary amine, it can act as a weak base and may interact with various biological targets, including:
-
Receptors: G-protein coupled receptors (GPCRs) and ion channels are common targets for molecules with amine functionalities. This compound could act as an agonist, antagonist, or modulator of these receptors.
-
Enzymes: The amino group could interact with the active sites of enzymes, potentially leading to inhibition or allosteric modulation.
-
Transporters: It might serve as a substrate or inhibitor for neurotransmitter or organic cation transporters.
Experimental Protocols for Assessing Biological Activity
A multi-faceted approach is essential to comprehensively characterize the biological activity of this compound. This section details key experimental protocols that can be employed.
Receptor Binding Assays
Receptor binding assays are crucial for identifying and characterizing the interaction of a ligand with its receptor.[1][2][3][4]
Objective: To determine the binding affinity of this compound to a panel of known receptors.
Methodology: Radioligand Binding Assay [1][3]
-
Receptor Preparation: Membranes from cells expressing the target receptor are prepared.
-
Assay Setup: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using filtration through glass fiber filters.[1]
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration required to displace 50% of the radiolabeled ligand. The inhibition constant (Ki) can then be calculated from the IC50 value.[2]
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Cell-Based Functional Assays
Cell-based assays are essential to determine the functional consequences of this compound binding to a target, such as receptor activation or inhibition.[5][6][7][8][9]
Objective: To assess the effect of this compound on cellular signaling pathways.
Methodology: cAMP Assay for GPCRs
-
Cell Culture: Cells expressing the target GPCR are cultured.
-
Compound Treatment: The cells are treated with varying concentrations of this compound.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular components.
-
cAMP Measurement: The concentration of cyclic AMP (cAMP) is measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Data Analysis: The dose-response curve is plotted to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
Potential Signaling Pathway Modulation by an Alkylamine
Caption: A potential GPCR signaling pathway modulated by this compound.
In Vivo Studies
In vivo studies are necessary to understand the physiological effects of this compound in a whole organism.
Objective: To evaluate the systemic effects and potential toxicity of this compound.
Methodology: General Protocol for In Vivo Assessment in Rodents
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Dose-Range Finding Study: Administer a range of doses of this compound to determine the maximum tolerated dose.
-
Pharmacokinetic Studies: Administer a single dose and collect blood samples at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacodynamic Studies: Administer the compound and monitor for specific physiological or behavioral changes relevant to the hypothesized mechanism of action.
-
Toxicology Studies: Conduct acute and chronic toxicity studies to assess the safety profile of the compound.
Quantitative Data Presentation
The following tables provide a template for summarizing the quantitative data that would be generated from the proposed experiments. As there is no publicly available data for this compound, these tables are for illustrative purposes.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Radioligand | Ki (nM) | n |
| Receptor A | [³H]-Ligand X | Value | 3 |
| Receptor B | [¹²⁵I]-Ligand Y | Value | 3 |
| Receptor C | [³H]-Ligand Z | Value | 3 |
| Ki: Inhibition constant; n: number of independent experiments. |
Table 2: Functional Activity of this compound in Cell-Based Assays
| Assay Type | Cell Line | EC50 / IC50 (µM) | Emax (%) | n |
| cAMP Assay (Agonist) | HEK293-Receptor A | Value | Value | 3 |
| Calcium Flux Assay | CHO-Receptor B | Value | Value | 3 |
| Reporter Gene Assay | HeLa-Receptor C | Value | Value | 3 |
| EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Emax: Maximum effect; n: number of independent experiments. |
Conclusion
While the biological activity of this compound is currently not well-defined, its chemical structure suggests the potential for interactions with various biological targets. This guide provides a comprehensive framework for researchers to systematically investigate its pharmacological profile. By employing the detailed experimental protocols outlined, including receptor binding assays, cell-based functional assays, and in vivo studies, the scientific community can begin to elucidate the mechanism of action, physiological effects, and potential therapeutic applications of this simple yet intriguing molecule. The structured approach to data acquisition and presentation will be crucial in building a clear and robust understanding of the biological role of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 6. njbio.com [njbio.com]
- 7. twistbioscience.com [twistbioscience.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. nuvisan.com [nuvisan.com]
The Discovery and Synthesis of Octan-4-amine: A Technical Guide
Introduction
Octan-4-amine, a primary aliphatic amine, has found utility in various chemical and pharmaceutical research areas. Its structure, featuring an amino group on the fourth carbon of an eight-carbon chain, imparts specific physical and chemical properties that make it a valuable building block in organic synthesis and a subject of study in medicinal chemistry. While a singular, seminal publication marking the definitive "discovery" of this compound is not readily identifiable in the historical chemical literature, its synthesis falls within the broader development of methods for preparing primary amines that burgeoned in the late 19th and early 20th centuries. This guide provides an in-depth technical overview of the plausible historical and modern synthetic routes to this compound, detailed experimental protocols, and a summary of its chemical properties.
Plausible Historical Context of Synthesis
The initial synthesis of this compound likely emerged from the systematic application of newly discovered reactions for the formation of carbon-nitrogen bonds. The development of methods to introduce amino groups into aliphatic chains was a significant focus of organic chemists during a period of rapid expansion in the field. Key reactions that could have been employed for the first synthesis of this compound include the reductive amination of the corresponding ketone, 4-octanone (B1346966), and various rearrangement reactions of carboxylic acid derivatives.
Synthetic Methodologies
Several established synthetic routes are applicable for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex syntheses.
Reductive Amination of 4-Octanone
Reductive amination is a widely used and versatile method for the synthesis of amines.[1][2][3][4][5] This approach involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of a primary amine like this compound, ammonia (B1221849) is used as the nitrogen source. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the amine.
Experimental Protocol: Reductive Amination of 4-Octanone
-
Materials: 4-octanone, ammonia (in methanol), sodium cyanoborohydride (NaBH₃CN), methanol (B129727), hydrochloric acid, diethyl ether, sodium hydroxide (B78521).
-
Procedure:
-
A solution of 4-octanone (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
A solution of ammonia in methanol (excess) is added to the flask.
-
Sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.
-
The reaction mixture is then quenched by the slow addition of dilute hydrochloric acid to neutralize excess reducing agent and ammonia.
-
The methanol is removed under reduced pressure. The remaining aqueous layer is washed with diethyl ether to remove any unreacted ketone.
-
The aqueous layer is then basified with a concentrated sodium hydroxide solution until a pH greater than 10 is achieved.
-
The product, this compound, is extracted from the basic aqueous layer with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.
-
Purification can be achieved by distillation under reduced pressure.
-
Hofmann Rearrangement of Pentanamide
The Hofmann rearrangement, discovered by August Wilhelm von Hofmann, is a method for converting a primary amide to a primary amine with one fewer carbon atom.[6][7][8][9] This reaction involves treating the amide with bromine or chlorine in a basic solution. The reaction proceeds through an isocyanate intermediate. To synthesize this compound (an 8-carbon amine), the starting material would be nonanamide (B72023) (a 9-carbon amide).
Experimental Protocol: Hofmann Rearrangement of Nonanamide
-
Materials: Nonanamide, bromine, sodium hydroxide, water, diethyl ether.
-
Procedure:
-
A solution of sodium hydroxide in water is prepared in a flask and cooled in an ice bath.
-
Bromine is added slowly to the cold sodium hydroxide solution to form sodium hypobromite (B1234621) in situ.
-
Nonanamide is then added to the freshly prepared sodium hypobromite solution.
-
The reaction mixture is heated to promote the rearrangement. The progress of the reaction can be monitored by the disappearance of the starting amide.
-
Once the reaction is complete, the mixture is cooled, and the product, this compound, is extracted with diethyl ether.
-
The combined organic layers are washed with water, dried over anhydrous potassium carbonate, and the solvent is evaporated to give the crude amine.
-
Further purification is achieved by distillation.
-
Curtius Rearrangement of Nonanoyl Azide (B81097)
The Curtius rearrangement, first defined by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine.[10][11][12][13][14] This method is known for its mild conditions and tolerance of a wide range of functional groups. The synthesis of this compound would start from nonanoyl chloride.
Experimental Protocol: Curtius Rearrangement of Nonanoyl Azide
-
Materials: Nonanoyl chloride, sodium azide, acetone (B3395972), water, hydrochloric acid, toluene, sodium hydroxide.
-
Procedure:
-
Nonanoyl chloride is dissolved in acetone and cooled in an ice bath.
-
A solution of sodium azide in water is added dropwise to the stirred solution of nonanoyl chloride. The reaction is stirred for several hours at room temperature to form nonanoyl azide.
-
The nonanoyl azide is extracted with a suitable organic solvent like toluene.
-
The organic solution of nonanoyl azide is then heated. The azide undergoes rearrangement to the corresponding isocyanate with the evolution of nitrogen gas.
-
The isocyanate is then hydrolyzed by heating with aqueous hydrochloric acid.
-
After hydrolysis, the reaction mixture is cooled and basified with sodium hydroxide.
-
The resulting this compound is extracted with an organic solvent, dried, and purified by distillation.
-
Schmidt Reaction of Nonanoic Acid
The Schmidt reaction, reported by Karl Friedrich Schmidt in 1924, is a reaction in which an azide reacts with a carbonyl compound, including a carboxylic acid, under acidic conditions to yield an amine or amide with the expulsion of nitrogen.[15][16][17][18][19] When a carboxylic acid is used, the product is an amine with one less carbon atom.
Experimental Protocol: Schmidt Reaction of Nonanoic Acid
-
Materials: Nonanoic acid, sodium azide, sulfuric acid, chloroform, sodium hydroxide.
-
Procedure:
-
Nonanoic acid is dissolved in chloroform, and concentrated sulfuric acid is added cautiously while cooling the mixture.
-
Sodium azide is added portion-wise to the stirred, cold solution. The reaction is highly exothermic and evolves nitrogen gas, so careful control of the addition rate and temperature is crucial.
-
After the addition is complete, the reaction is stirred at room temperature until the evolution of nitrogen ceases.
-
The reaction mixture is then carefully poured onto crushed ice and made alkaline with a sodium hydroxide solution.
-
The organic layer is separated, and the aqueous layer is extracted with chloroform.
-
The combined organic extracts are washed with water, dried over a suitable drying agent, and the solvent is removed to give the crude this compound.
-
Purification is carried out by distillation.
-
Data Presentation
| Synthesis Method | Starting Material | Key Reagents | Intermediate | Typical Yields | Key Advantages | Key Disadvantages |
| Reductive Amination | 4-Octanone | Ammonia, NaBH₃CN | Imine | 60-85% | High yield, mild conditions | Requires a specific ketone |
| Hofmann Rearrangement | Nonanamide | Bromine, NaOH | Isocyanate | 40-60% | Utilizes readily available amides | Use of toxic bromine, sometimes lower yields |
| Curtius Rearrangement | Nonanoyl Chloride | Sodium Azide | Acyl azide, Isocyanate | 50-75% | Mild conditions, high functional group tolerance | Use of potentially explosive azides |
| Schmidt Reaction | Nonanoic Acid | Sodium Azide, H₂SO₄ | Isocyanate | 50-70% | Direct conversion of carboxylic acids | Use of highly toxic and explosive hydrazoic acid (formed in situ), strongly acidic and exothermic conditions |
Mandatory Visualizations
Caption: Logical flow from the general need for amines to specific synthetic routes for this compound.
Caption: Reaction pathway for the synthesis of this compound via reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curtius Rearrangement [organic-chemistry.org]
- 13. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 14. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Schmidt Reaction [organic-chemistry.org]
- 18. byjus.com [byjus.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Octan-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octan-4-amine, a primary aliphatic amine, serves as a versatile chemical intermediate in various synthetic applications. Its structural characteristics, particularly the position of the amine group on the fourth carbon of an eight-carbon chain, influence its physical and chemical behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below. It is important to note that while computed values are available for this compound, some experimental data is reported for its structural isomer, Octan-1-amine. Due to the similarity in their structures, these values can serve as valuable estimates.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₉N | --INVALID-LINK--[1] |
| Molecular Weight | 129.24 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless to pale yellow liquid | Inferred from related compounds |
| Odor | Amine-like, fishy | Inferred from related compounds[2] |
| Boiling Point | 175-177 °C (for Octan-1-amine) | --INVALID-LINK--[2] |
| Melting Point | -5 to -1 °C (for Octan-1-amine) | --INVALID-LINK-- |
| Density | 0.782 g/mL at 25 °C (for Octan-1-amine) | --INVALID-LINK-- |
Solubility and Partitioning
| Property | Value | Source |
| Water Solubility | Limited; approx. 0.2 - 0.32 g/L at 25 °C (for Octan-1-amine) | --INVALID-LINK--[2] |
| Solubility in Organic Solvents | Soluble in common organic solvents | General knowledge |
| logP (Octanol-Water Partition Coefficient) | 2.4 (Computed) | --INVALID-LINK--[1] |
| pKa (acid dissociation constant of the conjugate acid) | ~10.65 (for Octan-1-amine) | --INVALID-LINK--[3] |
Experimental Protocols
Synthesis of this compound via Reductive Amination
A common and effective method for the synthesis of this compound is the reductive amination of 4-octanone (B1346966). This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.
Materials:
-
4-Octanone
-
Ammonia (B1221849) (in a suitable solvent, e.g., ethanol)
-
Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄), or catalytic hydrogenation with H₂ over a catalyst like Raney Nickel or Palladium on carbon (Pd/C))
-
Anhydrous solvent (e.g., ethanol (B145695) or methanol)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
-
Standard glassware for reaction, workup, and purification (distillation apparatus)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-octanone in the anhydrous solvent.
-
Add a solution of ammonia in the same solvent to the flask. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate.
-
For chemical reduction: Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., NaBH₄) in portions.
-
For catalytic hydrogenation: Transfer the mixture to a high-pressure reactor (autoclave). Add the hydrogenation catalyst (e.g., Raney Nickel). Pressurize the reactor with hydrogen gas to the appropriate pressure and heat as required.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction carefully (e.g., by the slow addition of water for NaBH₄ reduction).
-
Perform an aqueous workup to remove inorganic salts and byproducts. This typically involves extraction with an organic solvent and washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
References
In-depth Technical Guide: Tropane Alkaloid Analogs as Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tropane (B1204802) alkaloid analogs, a class of compounds that have been extensively studied for their potent anticholinergic activity. By acting as antagonists at muscarinic acetylcholine (B1216132) receptors, these molecules have found applications in the treatment of a wide range of conditions, including respiratory diseases, bradycardia, and poisoning by cholinergic agents. This document details their synthesis, structure-activity relationships, and the experimental protocols used to evaluate their efficacy, presenting key quantitative data in a structured format for comparative analysis.
Introduction to Tropane Alkaloid Analogs
Tropane alkaloids are a class of bicyclic [3.2.1] amines, with the parent structure being tropane. A key member of this family is tropine (B42219), a derivative of tropane that contains a hydroxyl group at the third carbon.[1] Tropine serves as a fundamental building block for numerous neurologically active chemicals, most notably the tropane alkaloids.[1] Many of these compounds, particularly the long-acting muscarinic antagonists, are utilized in medicine for their effects on the nervous system.[1] This guide focuses on the synthetic analogs of these naturally occurring compounds and their therapeutic potential as muscarinic receptor antagonists.
Synthesis and Chemical Properties
The synthesis of tropane alkaloid analogs often involves the esterification of the 3-hydroxyl group of tropine or a related tropanol derivative. For instance, the compound SM-25 is an ester formed between tropine and clofibric acid.[1] The chemical properties of these analogs, such as their solubility and stability, are significantly influenced by the nature of the esterifying acid and the stereochemistry of the tropane core.
A general synthetic approach for creating derivatives of secondary amines involves reacting them with various electrophiles to introduce new functional groups. For example, in the synthesis of certain anti-inflammatory hybrids, secondary amines are reacted with other molecules to form amide-sulfamide derivatives.[2] While not direct tropane analogs, these methods highlight common synthetic strategies for modifying amine-containing scaffolds.
Table 1: Physicochemical Properties of Tropine
| Property | Value |
| Molar Mass | 141.214 g·mol−1 |
| Appearance | White hygroscopic crystalline powder or plates |
| Odor | Amine-like |
| Density | 1.045 g/cm3 at 25 °C |
| Melting Point | 64 °C |
| Boiling Point | 233 °C |
| Solubility | Very soluble in water, diethyl ether, ethanol |
Data sourced from[1]
Mechanism of Action and Signaling Pathways
Tropane alkaloid analogs exert their pharmacological effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors. These G-protein coupled receptors are involved in a multitude of physiological processes, and their blockade by antagonists like ipratropium (B1672105) bromide leads to a reduction in smooth muscle contraction and glandular secretion.
Ipratropium bromide, a quaternary amine derivative of atropine, is an anticholinergic agent that inhibits vagally-mediated reflexes by antagonizing the action of acetylcholine.[3] When administered, it has anti-secretory properties and locally inhibits secretions from serous and seromucous glands.[3]
Below is a simplified representation of the signaling pathway modulated by muscarinic receptor antagonists.
Caption: Antagonism of the muscarinic receptor by tropane alkaloid analogs.
Structure-Activity Relationship (SAR)
The biological activity of tropane alkaloid analogs is highly dependent on their three-dimensional structure. Key SAR insights include:
-
The Ester Group: The nature of the substituent at the 3-position is critical for binding affinity and selectivity.
-
The Nitrogen Atom: Quaternization of the nitrogen, as seen in ipratropium bromide, reduces central nervous system penetration and minimizes systemic side effects.[3]
-
Stereochemistry: The stereochemical configuration at the chiral centers of the tropane ring significantly influences receptor binding.
Experimental Protocols
The evaluation of novel tropane alkaloid analogs involves a series of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic profiles.
5.1. Radioligand Binding Assays
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
Protocol:
-
Prepare cell membranes expressing the muscarinic receptor subtype of interest.
-
Incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
5.2. In Vivo Models of Bronchoconstriction
Animal models are used to assess the in vivo efficacy of muscarinic antagonists.
Protocol:
-
Anesthetize an animal (e.g., guinea pig).
-
Administer the test compound via the desired route (e.g., intratracheal, intravenous).
-
Induce bronchoconstriction using a cholinergic agonist (e.g., acetylcholine or methacholine).
-
Measure the changes in airway resistance and lung compliance to determine the bronchoprotective effect of the test compound.
Below is a workflow diagram for a typical drug discovery process for these analogs.
Caption: A generalized workflow for the discovery of novel tropane alkaloid analogs.
Quantitative Data on Biological Activity
The following table summarizes the lethal dose (LD50) data for tropine, providing an indication of its toxicity.
Table 2: Toxicological Data for Tropine
| Route of Administration | Species | LD50 Value |
| Oral | Rat | >2000 mg/kg |
| Intraperitoneal | Mouse | 139 mg/kg |
| Intravenous | Rabbit | >50 mg/kg |
| Intraperitoneal | Mouse | 280 mg/kg |
Data sourced from[1]
In clinical trials for ipratropium bromide nasal solution (0.06%), a statistically significant reduction in rhinorrhea was observed in patients with common colds compared to a vehicle control.[3] Single doses of up to 336 mcg of ipratropium bromide did not significantly affect pupillary diameter, heart rate, or blood pressure.[3]
Conclusion
Tropane alkaloid analogs represent a clinically important class of muscarinic receptor antagonists. Their therapeutic utility is well-established, and ongoing research continues to explore novel derivatives with improved selectivity and pharmacokinetic profiles. The synthetic strategies, experimental protocols, and structure-activity relationships detailed in this guide provide a solid foundation for researchers and drug development professionals working in this area. The continued application of these principles will undoubtedly lead to the discovery of new and improved anticholinergic agents.
References
Potential therapeutic targets of Octan-4-amine
An In-depth Technical Guide to the Potential Therapeutic Targets of Octan-4-amine Derivatives
Disclaimer: Research into "this compound" as a standalone therapeutic agent is limited. This guide focuses on the potential therapeutic targets of two more extensively studied derivatives: 1-Azabicyclo[2.2.2]this compound and N-benzylthis compound . The information regarding N-benzylthis compound is based on plausible applications derived from its structural analogs, as presented in technical guides from chemical suppliers, and should be considered hypothetical until validated by further experimental research.[1]
1-Azabicyclo[2.2.2]this compound
This bicyclic amine has been investigated for its neuropharmacological applications, showing activity at neurokinin and nicotinic acetylcholine (B1216132) receptors.[2]
Therapeutic Target: Neurokinin Receptors (NK1 and NK2)
1-Azabicyclo[2.2.2]this compound acts as a competitive antagonist at neurokinin receptors, particularly NK1 and NK2.[2] By blocking the binding of natural ligands like Substance P and Neurokinin A, it has potential therapeutic applications in managing conditions such as anxiety, depression, and pain syndromes.[2]
The diagram below illustrates the proposed mechanism of action. Substance P (SP), a neuropeptide, is the natural ligand for the NK1 receptor, a G-protein coupled receptor (GPCR). Binding of SP activates the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses, including neuronal excitation and inflammation. 1-Azabicyclo[2.2.2]this compound competitively binds to the NK1 receptor, preventing SP from binding and thereby inhibiting this signaling cascade.
| Compound | Receptor Target | Binding Affinity (Ki) | Mechanism of Action |
| 1-Azabicyclo[2.2.2]this compound | NK1 | Not specified | Competitive antagonist |
| 1-Azabicyclo[2.2.2]this compound | NK2 | Not specified | Competitive antagonist |
| Ezlopitant (a derivative) | Human NK1 | 0.2 nmol/l | Antagonist |
| Data sourced from BenchChem and a study on Ezlopitant.[2][3] |
This protocol is a synthesized representation for determining the binding affinity of a test compound to the NK1 receptor.
-
Cell Culture & Membrane Preparation:
-
Culture human IM-9 cells, which endogenously express NK1 receptors, or CHO cells transfected with the human NK1 receptor.[3][4]
-
Harvest cells by centrifugation and wash with ice-cold buffer (e.g., 20 mmol/l Hepes-Hanks buffer, pH 7.4).[3]
-
Homogenize cells and perform differential centrifugation to isolate the cell membrane fraction. The final pellet is resuspended in an assay buffer.[3] The assay buffer typically contains 50 mM Tris, protease inhibitors (e.g., bacitracin, leupeptin, chymostatin), and 0.02% BSA.[3][5]
-
-
Binding Assay:
-
In assay tubes, combine the cell membrane preparation (e.g., 0.3 mg protein), a radiolabeled NK1 ligand such as [³H]Substance P or [¹²⁵I]BH-Substance P (at a concentration near its Kd, e.g., 0.6 - 1 nmol/l), and varying concentrations of the test compound (1-Azabicyclo[2.2.2]this compound).[3][4][5]
-
For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration (e.g., 1 µM) of unlabeled Substance P.[5]
-
Incubate the mixture for 60-90 minutes at room temperature to allow binding to reach equilibrium.[3][5]
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)
Derivatives of 1-Azabicyclo[2.2.2]this compound have been shown to act as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs), with a notable effect on the α3β2 subtype.[6] PAMs do not activate the receptor directly but enhance the effect of the endogenous ligand, acetylcholine (ACh). This modulation suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.[2]
The α3β2 nAChR is a ligand-gated ion channel. When acetylcholine (ACh) binds to its orthosteric site, the channel opens, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which leads to neuronal depolarization. A Positive Allosteric Modulator (PAM) like the 1-azabicyclo[2.2.2]this compound derivative binds to a different site (an allosteric site) on the receptor. This binding event increases the probability or duration of channel opening in response to ACh binding, thereby potentiating the cation influx and enhancing the postsynaptic signal.
| Compound | Receptor Target | Effect on ACh Signal | Selectivity |
| 1-Azabicyclo[2.2.2]this compound derivative | α3β2 nAChR | Up to 2-fold increase | High |
| Other analogs | α7 nAChR | Moderate | Variable |
| (R)-1c (a derivative) | α3β2 nAChR | Up to 4-fold potentiation | High |
| Data sourced from BenchChem and a study on related quinuclidines.[2][6] |
This protocol describes a method for functionally characterizing the activity of compounds on nAChRs expressed in Xenopus oocytes.[6]
-
Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the human nAChR subunits (e.g., α3 and β2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
-
Compound Application and Data Acquisition:
-
To measure potentiation (PAM activity), apply a low concentration of acetylcholine (ACh) that elicits a small, stable current (e.g., the EC₁₀ concentration).
-
While applying ACh, co-apply varying concentrations of the test compound (1-Azabicyclo[2.2.2]this compound derivative).
-
Record the changes in inward current. An increase in current amplitude in the presence of the test compound indicates positive allosteric modulation.
-
To measure direct agonist activity, apply the test compound in the absence of ACh and record any elicited current.[6]
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of the test compound.
-
Calculate the potentiation as a percentage increase over the baseline ACh response.
-
Plot the potentiation against the logarithm of the test compound concentration to determine the EC₅₀ for the modulatory effect.
-
N-benzylthis compound
N-benzylthis compound is a secondary amine whose therapeutic potential is inferred from its structural components: a benzylamine (B48309) moiety, known for CNS activity, and an octylamine (B49996) chain, which suggests possible membrane interactions.[7] The primary hypothesized target is monoamine oxidase.[7]
Therapeutic Target: Monoamine Oxidases (MAO-A and MAO-B)
The benzylamine structure within N-benzylthis compound suggests a potential for the inhibition of monoamine oxidases (MAO-A and MAO-B).[7] MAO enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes is a well-established strategy for treating depression (MAO-A inhibitors) and neurodegenerative disorders such as Parkinson's disease (MAO-B inhibitors).[7][8]
Monoamine oxidase, located on the outer mitochondrial membrane, catalyzes the oxidative deamination of monoamine neurotransmitters. This process converts them into inactive metabolites. By inhibiting MAO, N-benzylthis compound would prevent this degradation, leading to an increased concentration of monoamines in the presynaptic terminal and the synaptic cleft. This enhances neurotransmission by making more neurotransmitters available to bind to postsynaptic receptors.
The following data are presented for illustrative purposes based on the activities of analogous compounds.
| Compound | Target | IC₅₀ (µM) - Plausible | Selectivity Index (MAO-A/MAO-B) |
| N-benzylthis compound | MAO-A | 1.2 | 0.1 |
| N-benzylthis compound | MAO-B | 0.12 | |
| This hypothetical data is sourced from a technical guide by BenchChem.[1] |
This protocol describes a common method for measuring MAO activity and inhibition.[1]
-
Reagent Preparation:
-
Prepare a dilution series of the test compound (N-benzylthis compound) in assay buffer.
-
Prepare recombinant human MAO-A or MAO-B enzyme solutions in buffer.
-
Prepare the MAO substrate (e.g., p-tyramine or a luminogenic substrate).[1]
-
-
Assay Procedure:
-
In a 96-well plate (preferably black for fluorescence assays), add the MAO enzyme, assay buffer, and either the test compound or a vehicle control.[1]
-
Incubate the plate for approximately 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[1]
-
Initiate the enzymatic reaction by adding the MAO substrate to all wells.[1]
-
Incubate for 60 minutes at room temperature.[1] During this time, MAO will process the substrate, producing H₂O₂ as a byproduct.
-
-
Signal Detection:
-
Add a developer solution or detection reagent (containing horseradish peroxidase and a fluorogenic probe like Amplex Red) to terminate the reaction and generate a fluorescent signal.[1] The H₂O₂ produced reacts with the probe to create a fluorescent product (e.g., resorufin).
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm / λem = 585 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition of MAO activity for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Azabicyclo[2.2.2]this compound dihydrochloride | 18339-49-6 | Benchchem [benchchem.com]
- 3. karger.com [karger.com]
- 4. mdpi.com [mdpi.com]
- 5. Evidence for Tonic Activation of NK-1 Receptors during the Second Phase of the Formalin Test in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Positive Allosteric Modulators of the α3β2 Nicotinic Acetylcholine Receptor by a Chemical Space Walk in ChEMBL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.tocris.com [resources.tocris.com]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Octan-4-amine Interactions: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
In silico modeling has emerged as a cornerstone of modern drug discovery, offering a powerful computational lens to predict and analyze molecular interactions. This technical guide provides a comprehensive overview of the methodologies employed in the computational modeling of small molecule-protein interactions, using Octan-4-amine as a representative case study. While specific biological targets of this compound are not extensively documented in publicly available literature, this paper will create a hypothetical modeling scenario against a well-characterized drug target class, the G-protein coupled receptors (GPCRs), to illustrate the complete in silico workflow. This guide details data acquisition and preparation, molecular docking, molecular dynamics simulations, and data analysis, presenting quantitative findings in structured tables and visualizing complex workflows and pathways using Graphviz diagrams. The objective is to equip researchers with the foundational knowledge and detailed protocols necessary to apply these computational techniques in their own drug development pipelines.
Introduction to this compound and In Silico Modeling
This compound is a small organic molecule with the chemical formula C₈H₁₉N.[1][2] Its chemical properties, including a molecular weight of 129.24 g/mol , are well-documented.[1][2] It has been noted for its use as a deuterium (B1214612) label in various studies and as a precursor in chemical synthesis.[1][3] However, its specific interactions with biological macromolecules remain largely unexplored in published research.
In silico modeling provides a robust framework to investigate such potential interactions, accelerating the early phases of drug discovery by identifying and characterizing potential drug targets and lead compounds computationally.[4][5] These methods are particularly valuable when experimental data is scarce, allowing for the generation of testable hypotheses. This guide will walk through a hypothetical in silico investigation of this compound's interaction with a representative GPCR, a common target for a wide range of therapeutics.
Methodologies: A Step-by-Step In Silico Workflow
The in silico modeling of small molecule-protein interactions typically follows a structured workflow, from data preparation to simulation and analysis.
Data Acquisition and Preparation
A critical first step is the meticulous collection and preparation of structural data for both the ligand (this compound) and the protein target (a hypothetical GPCR).[4]
Experimental Protocol: Ligand and Protein Structure Preparation
-
Ligand Structure Acquisition:
-
Obtain the 3D structure of this compound from a chemical database such as PubChem (CID 11073446).[2]
-
Use a molecular modeling software (e.g., Avogadro, ChemDraw) to ensure the correct protonation state at physiological pH (typically 7.4).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Protein Structure Acquisition:
-
Select a representative GPCR structure from the Protein Data Bank (PDB). For this hypothetical study, we will use the structure of the Adenosine A2A receptor (PDB ID: 3EML).
-
Remove any co-crystallized ligands, ions, and water molecules that are not relevant to the binding site of interest.
-
Inspect the protein structure for missing residues or loops. If present, model these missing regions using homology modeling servers (e.g., SWISS-MODEL) or loop prediction tools.
-
Assign protonation states to the protein residues, paying special attention to histidine residues in the binding pocket.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a critical step for understanding binding modes and for virtual screening of compound libraries.
Experimental Protocol: Molecular Docking
-
Binding Site Definition:
-
Identify the putative binding site on the GPCR. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using binding site detection algorithms.
-
Define a grid box encompassing the binding site to guide the docking algorithm.
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock Vina or Glide.
-
Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation to predict the binding poses of this compound in the GPCR's binding pocket.
-
-
Pose Analysis:
-
Analyze the predicted binding poses based on their docking scores and clustering.
-
Visualize the top-ranked poses to examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Take the top-ranked docked pose of the this compound-GPCR complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological salt concentration.
-
-
Simulation Protocol:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the binding and conformational changes.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, salt bridges) over the course of the simulation.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.
-
Data Presentation: Hypothetical Quantitative Results
The following tables summarize the kind of quantitative data that would be generated from the in silico modeling of this compound with a hypothetical GPCR target.
Table 1: Molecular Docking Results for this compound against a Hypothetical GPCR
| Binding Pose | Docking Score (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues | Interaction Type |
| 1 | -7.8 | 1.5 | Asp121, Ser203 | Hydrogen Bond, Salt Bridge |
| 2 | -7.5 | 2.3 | Phe189, Trp246 | Hydrophobic |
| 3 | -7.2 | 3.9 | Tyr271, Asn253 | Hydrogen Bond |
Table 2: Summary of Molecular Dynamics Simulation Analysis
| Metric | Value | Interpretation |
| Average RMSD of Ligand | 1.2 Å | Stable binding within the pocket |
| Average RMSF of Binding Site Residues | 0.8 Å | Low flexibility, indicating a stable binding pocket |
| Average Number of Hydrogen Bonds | 2.5 | Consistent hydrogen bonding interactions |
| Binding Free Energy (MM/PBSA) | -45.7 kcal/mol | Favorable binding affinity |
Visualization of a Hypothetical Signaling Pathway
Assuming this compound acts as an antagonist to our hypothetical GPCR, the downstream signaling pathway would be inhibited. The following diagram illustrates this hypothetical mechanism.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for modeling the interactions of a small molecule, this compound, with a hypothetical protein target. By following the detailed protocols for data preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable insights into the potential binding modes, affinities, and dynamic behavior of small molecule-protein complexes. The systematic presentation of quantitative data and the visualization of complex biological processes are crucial for interpreting the results and formulating new hypotheses for experimental validation. While the interactions described herein are hypothetical, the methodologies are broadly applicable and represent standard practices in the field of computational drug discovery. These techniques are invaluable for accelerating the identification and optimization of novel therapeutic agents.
References
An In-depth Technical Guide on the Safety and Toxicity Profile of Octan-4-amine
Disclaimer: Limited direct experimental safety and toxicity data is publicly available for octan-4-amine. This guide synthesizes available information from Safety Data Sheets (SDS) for this compound and its isomers, such as n-octylamine and 2-octanamine. Data for isomers should be considered as indicative but not directly transferable.
Executive Summary
This compound and its isomers are aliphatic amines that present a range of health and environmental hazards. This document provides a consolidated overview of the known safety and toxicity profiles, drawing from available material safety data sheets. The primary hazards include flammability, skin irritation, potential for serious eye damage, and aquatic toxicity.[1] This guide is intended for researchers, scientists, and professionals in drug development who may handle this or structurally similar compounds.
Chemical Identification
-
IUPAC Name: this compound
-
Synonyms: 4-Aminooctane, 4-Octylamine
-
CAS Number: 1117-33-5[2]
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple hazard statements applying. The primary hazards are summarized below.
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H302 + H332: Harmful if swallowed or if inhaled.[1]
-
H304: May be fatal if swallowed and enters airways.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.[1]
-
H336: May cause drowsiness or dizziness.
-
H341: Suspected of causing genetic defects.[1]
-
H373: May cause damage to organs (Kidney) through prolonged or repeated exposure.[1]
-
H410: Very toxic to aquatic life with long lasting effects.[1]
Signal Word: Warning[1]
Toxicological Data
Quantitative toxicological data for this compound is scarce. The following tables summarize available data, primarily from studies on isomers.
Table 1: Acute Toxicity Data
| Test | Species | Route | Value | Reference Compound | Source |
| LD50 | Rabbit | Dermal | > 2,000 mg/kg | Isooctane (analogy) | |
| LC50 | Rat (male and female) | Inhalation (4h) | > 24.88 mg/l (vapor) | Not Specified |
Table 2: Skin Corrosion/Irritation Data
| Test | Species | Duration | Result | Reference Compound | Source |
| Skin Irritation | Rabbit | 24 h | Irritating to skin | Not Specified |
Experimental Protocols
Detailed experimental protocols for the cited studies are not provided in the source documents. However, the studies were conducted following standardized OECD Test Guidelines.
-
OECD Test Guideline 402 (Acute Dermal Toxicity): This guideline details a procedure for assessing the acute toxic effects of a substance applied to the skin. A single dose of the substance is applied to the shaved skin of several experimental animals (typically rabbits). The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 is then calculated.
-
OECD Test Guideline 403 (Acute Inhalation Toxicity): This guideline describes a method for determining the acute toxicity of a substance when administered by inhalation. Animals (usually rats) are exposed to the substance at various concentrations for a defined period (typically 4 hours). Observations of toxic effects and mortality are made over a 14-day period to determine the LC50.
-
OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This test evaluates the potential of a substance to cause irritation or corrosion to the skin. A small amount of the substance is applied to a patch of skin on a test animal (usually a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
Visualizations
Diagram 1: General Experimental Workflow for Acute Toxicity Testing
Caption: A generalized workflow for conducting acute toxicity studies.
Diagram 2: Logical Relationships for Handling this compound
Caption: Decision logic for the safe handling of this compound.
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Handling and Storage
-
Handling: Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid breathing mist or vapors. Wear protective gloves, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition.
Environmental Precautions
This compound is very toxic to aquatic life with long-lasting effects.[1] Avoid release to the environment and do not let the product enter drains.
Conclusion
While specific toxicological data for this compound is limited, the available information for this compound and its isomers indicates that it should be handled with significant care. It is a flammable liquid that poses several health risks, including skin irritation, respiratory effects, and potential long-term organ damage and genetic defects.[1] Strict adherence to safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to minimize exposure and mitigate risks. Further research is needed to fully characterize the safety and toxicity profile of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Octan-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octan-4-amine is an aliphatic amine whose biological activities have yet to be extensively characterized. In vitro assays are essential first steps in determining the potential pharmacological or toxicological effects of such compounds. This document provides detailed protocols for two key in vitro assays: a Monoamine Oxidase (MAO) inhibition assay to assess its potential effects on neurotransmitter metabolism, and a cytotoxicity assay to evaluate its impact on cell viability. These protocols are intended to serve as a comprehensive guide for researchers initiating studies on this compound or similar aliphatic amines.
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters.[1][2] Inhibition of these enzymes can have significant therapeutic effects in the treatment of depression and neurodegenerative diseases.[1][2] Cytotoxicity assays are fundamental in drug discovery and toxicology to determine the concentration at which a compound may induce cell death.[3][4]
Data Presentation
The following tables present representative data for the assessment of this compound in MAO inhibition and cytotoxicity assays.
Note: The data presented below are for illustrative purposes only and do not represent actual experimental results for this compound. They are intended to demonstrate the format for data presentation.
Table 1: Inhibitory Activity of this compound against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)
| Compound | Target | IC50 (µM) |
| This compound | MAO-A | 75.2 |
| This compound | MAO-B | 25.8 |
| Clorgyline (Control) | MAO-A | 0.008 |
| Selegiline (Control) | MAO-B | 0.015 |
Table 2: Cytotoxicity of this compound in Human Hepatocellular Carcinoma (HepG2) Cells
| Compound | Assay | Incubation Time | EC50 (µM) |
| This compound | MTT Assay | 48 hours | 150.5 |
| This compound | CellTiter-Glo® | 48 hours | 135.2 |
| Doxorubicin (Control) | MTT Assay | 48 hours | 0.8 |
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory potential of this compound on the activity of recombinant human MAO-A and MAO-B enzymes. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[5]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO Substrate (e.g., p-Tyramine)
-
Fluorescent Probe (e.g., Amplex® Red)[5]
-
Horseradish Peroxidase (HRP)[6]
-
This compound
-
Positive Control Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[1]
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Microplate reader capable of fluorescence measurement (Ex/Em = ~530/590 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in MAO Assay Buffer to achieve a range of desired concentrations.
-
Prepare working solutions of the positive control inhibitors in MAO Assay Buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of the MAO Assay Buffer.
-
Add 10 µL of the diluted this compound, positive control, or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add 20 µL of either MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[5]
-
-
Initiation of Reaction and Detection:
-
Prepare a substrate working solution containing the MAO substrate, HRP, and the fluorescent probe in MAO Assay Buffer.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample - Fluorescence of blank) / (Fluorescence of vehicle control - Fluorescence of blank)] x 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound on a selected cell line (e.g., HepG2). The assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials and Reagents:
-
Human cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Positive Control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[7]
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of absorbance measurement at ~570 nm[4]
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in a cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control wells containing only the culture medium with the same concentration of the solvent used for the compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. evotec.com [evotec.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Octan-4-amine in Cell Culture Studies
Disclaimer: The following application notes and protocols are a general guide based on the known properties of short-chain alkylamines. As there is limited specific data available for Octan-4-amine in cell culture, the provided concentration ranges and procedures should be considered as a starting point for experimental optimization.
Application Notes
This compound is a short-chain alkylamine that, like other similar amines, may be investigated in cell culture for a variety of purposes. The primary amino group can influence cellular processes, and its aliphatic chain contributes to its lipophilicity, which may facilitate its interaction with cellular membranes.
Potential Applications:
-
Lysosomotropic Agent: Simple amines are known to accumulate in acidic intracellular compartments, such as lysosomes, where they can raise the intralysosomal pH. This property can be exploited to study processes that are dependent on lysosomal function, such as autophagy, endocytosis, and drug sequestration.
-
Cytotoxicity and Anticancer Research: Alkylamines have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism of this cytotoxicity can involve the inhibition of DNA and protein synthesis.[1] Therefore, this compound could be investigated as a potential cytotoxic or antineoplastic agent.
-
Structure-Activity Relationship Studies: The cytotoxicity of aliphatic amines is related to their chemical structure, including the length of the alkyl chain.[2] this compound can be used in studies to further elucidate the relationship between the chemical structure of alkylamines and their biological activity.
-
Modulation of Cellular pH: The ability of amines to alter the pH of intracellular compartments can be used to study the role of pH in various cellular signaling pathways and functions.
Quantitative Data Summary for Related Short-Chain Alkylamines
The following table summarizes a limited selection of quantitative data for short-chain alkylamines from the literature. This data can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Effect | Concentration | Reference |
| Propylamine (B44156) | Mouse Peritoneal Macrophages | Release of lysosomal enzymes | 20 mM | [3] |
| Substituted Propylamines | MDBK Cells | IC50 for cytotoxicity | 0.1 - 0.4 mM | [4] |
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with this compound
This protocol provides a general workflow for treating adherent mammalian cell lines with this compound and assessing its effects on cell viability using an MTT assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium suitable for the cell line of interest
-
Adherent mammalian cell line (e.g., HeLa, A549, MCF-7)
-
Sterile 96-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment (e.g., 5,000-10,000 cells per well).
-
Incubate the plate overnight to allow for cell attachment.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Based on data from related compounds, a starting range of 0.1 mM to 10 mM is recommended for initial screening.
-
Important: The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to minimize solvent-induced toxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest treatment concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Gently wash the cells once with sterile PBS.
-
Add 100 µL of the freshly prepared medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability (MTT Assay):
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: A flowchart of the general workflow for assessing the cytotoxicity of this compound.
Caption: A diagram illustrating the potential mechanism of action of amines on lysosomes.
References
- 1. Cytotoxicity and antineoplastic activities of alkylamines and their borane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mode of action of 3-substituted propylamine cytotoxicity in culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Octan-4-amine: Application Notes for Target Identification and Validation
Introduction
Octan-4-amine is a simple aliphatic amine. While it has applications in chemical synthesis, such as in deuterium (B1214612) labeling and as a radical cation and cleavage agent, its role as a specific chemical probe for a particular target protein is not yet established in publicly available scientific literature.[1][2] A chemical probe is a small molecule used to study and manipulate the function of a specific protein or biological pathway. The development of such a probe requires rigorous validation of its potency, selectivity, and mechanism of action.
This document provides a framework for researchers and drug development professionals on how to approach the identification and validation of a potential protein target for this compound, thereby exploring its potential as a chemical probe.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.[3][4][5]
| Property | Value |
| Molecular Formula | C₈H₁₉N |
| Molecular Weight | 129.24 g/mol |
| CAS Number | 1117-33-5 |
| IUPAC Name | This compound |
| Synonyms | 4-Octanamine, 1-Butyl-1-butanamine |
| SMILES | CCCCC(CCC)N |
| InChI | InChI=1S/C8H19N/c1-3-5-7-8(9)6-4-2/h8H,3-7,9H2,1-2H3 |
Protocols for Target Identification and Validation
Given that a specific target for this compound is unknown, the following sections outline hypothetical workflows and protocols that could be employed to identify and validate a protein target.
Hypothetical Workflow for Target Identification
The identification of a protein target for a small molecule like this compound can be approached through several experimental strategies. A generalized workflow is depicted below.
References
- 1. This compound | 1117-33-5 | BAA11733 | Biosynth [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 4-Octanamine | C8H19N | CID 11073446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4R)-octan-4-amine | C8H19N | CID 93302824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
Application Notes and Protocols for the Quantification of Octan-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Octan-4-amine in various matrices. The protocols are based on established analytical techniques for primary amines and serve as a comprehensive guide for method development and validation.
Introduction
This compound is a primary aliphatic amine. Accurate and sensitive quantification of this compound is crucial in diverse research and development settings, including pharmaceutical development, metabolic studies, and environmental analysis. This document outlines three robust analytical methods for determining the concentration of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly suitable for volatile and semi-volatile compounds. Derivatization is often employed to improve the chromatographic properties of amines.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and versatile technique. Derivatization is necessary to introduce a chromophore to this compound for UV detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical applications, offering exceptional sensitivity and specificity for quantifying low-level analytes in complex matrices.
Data Presentation
The following tables summarize typical quantitative performance parameters that can be expected with the described analytical methods for this compound quantification. These values are illustrative and may vary based on instrumentation, matrix, and specific method validation.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics
| Parameter | Expected Performance |
| Linear Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL |
| Intraday Precision (%RSD) | < 10% |
| Interday Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Performance Characteristics
| Parameter | Expected Performance |
| Linear Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.4 µg/mL |
| Intraday Precision (%RSD) | < 5% |
| Interday Precision (%RSD) | < 10% |
| Recovery | 90 - 110% |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Characteristics
| Parameter | Expected Performance |
| Linear Range | 0.05 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Intraday Precision (%RSD) | < 15% |
| Interday Precision (%RSD) | < 15% |
| Recovery | 80 - 120% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Amines can exhibit poor peak shape and reproducibility in GC analysis without derivatization.[1] Propyl chloroformate is a suitable derivatizing agent for amines in aqueous samples.[1]
a. Sample Preparation and Derivatization
-
Sample Extraction: For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the amine fraction and remove interfering matrix components. For solid samples, perform homogenization followed by solvent extraction.
-
Derivatization:
-
To 100 µL of the extracted sample (or standard), add 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Add 50 µL of derivatizing reagent solution (e.g., propyl chloroformate).
-
Vortex the mixture for 1 minute.
-
Allow the phases to separate. The upper organic layer contains the derivatized analyte.
-
Transfer the organic layer to a clean vial for GC-MS analysis.
-
b. GC-MS Operating Conditions
-
Injector Temperature: 270°C[2]
-
Initial Column Temperature: 120°C[2]
-
Final Column Temperature: 240°C[2]
-
Temperature Program Rate: 20°C/min[2]
-
Carrier Gas: Helium at a flow rate of 40 mL/minute[2]
-
Column: A 30 m x 0.25 mm ID fused-silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent) is recommended.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.
References
Application Notes and Protocols for Octan-4-amine in In Vivo Animal Models
A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of in vivo data for Octan-4-amine. Despite searches for dosage, pharmacokinetics, toxicity, and mechanism of action in animal models, no specific studies detailing the use of this compound in vivo were identified.
Chemical databases such as PubChem provide basic information on the physical and chemical properties of this compound, including its molecular formula (C8H19N) and molecular weight (129.24 g/mol ).[1][2][3] However, these resources do not contain information regarding its biological activity or its effects in living organisms.
Consequently, it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or diagrams for signaling pathways and experimental workflows related to the in vivo use of this compound. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled due to the absence of foundational research data.
Researchers, scientists, and drug development professionals interested in the in vivo application of this compound should consider this a novel area of investigation. Any planned in vivo studies would require preliminary in vitro assessments and subsequent de novo preclinical trial design, including dose-ranging and toxicity studies, to establish a safe and effective dosage for animal models.
It is critical to note that the information available for other similarly named compounds, such as Octylamine (Octan-1-amine) or other alkylamines, should not be extrapolated to this compound due to potential differences in their pharmacokinetic and pharmacodynamic properties.
Further research is necessary to determine the biological effects and potential therapeutic applications of this compound before any standardized in vivo protocols can be developed.
References
Application Note: Laboratory Synthesis of Octan-4-amine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient protocol for the laboratory-scale synthesis of octan-4-amine, a valuable building block in medicinal chemistry and drug development. The described method utilizes a one-pot reductive amination of commercially available octan-4-one. This process involves the in-situ formation of an imine intermediate followed by its reduction to the corresponding primary amine. The protocol is designed for high yield and purity, with straightforward purification steps. All quantitative data, including reagent amounts, reaction parameters, and product characterization, are presented in clearly structured tables. A detailed experimental workflow is also provided in a graphical format.
Introduction
Primary amines are fundamental functional groups in a vast array of biologically active molecules and pharmaceutical agents. This compound, with its eight-carbon aliphatic chain, serves as a key intermediate in the synthesis of various target molecules in drug discovery programs. The strategic placement of the amino group at the 4-position offers unique structural features for molecular design and optimization. Reductive amination of ketones represents one of the most effective and widely used methods for the synthesis of primary amines, offering a direct and controlled route to these essential compounds. This application note provides a detailed and reproducible protocol for the synthesis of this compound from octan-4-one, suitable for implementation in a standard organic chemistry laboratory.
Experimental Protocol
The synthesis of this compound is achieved through a one-pot reductive amination of octan-4-one using ammonia (B1221849) as the nitrogen source and sodium borohydride (B1222165) as the reducing agent, with titanium(IV) isopropoxide acting as a Lewis acid and water scavenger to facilitate imine formation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Octan-4-one | Reagent | Sigma-Aldrich |
| Ammonia in Methanol (B129727) (2.0 M) | Reagent | Sigma-Aldrich |
| Sodium Borohydride | Reagent | Sigma-Aldrich |
| Titanium(IV) Isopropoxide | Reagent | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS | Fisher Scientific |
| Hydrochloric Acid (HCl) | ACS | Fisher Scientific |
| Sodium Hydroxide (B78521) (NaOH) | ACS | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent | Sigma-Aldrich |
| Diethyl Ether | ACS | Fisher Scientific |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add octan-4-one (12.82 g, 100 mmol) and anhydrous methanol (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 2.0 M solution of ammonia in methanol (100 mL, 200 mmol) to the stirred solution.
-
To this mixture, add titanium(IV) isopropoxide (34.1 g, 120 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 4 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully add sodium borohydride (5.67 g, 150 mmol) portion-wise over 30 minutes, controlling the rate of addition to manage any effervescence.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (100 mL) at 0 °C.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Basify the aqueous residue to a pH > 12 with a 4 M sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value |
| Octan-4-one (moles) | 0.100 mol |
| Ammonia (moles) | 0.200 mol |
| Sodium Borohydride (moles) | 0.150 mol |
| Titanium(IV) Isopropoxide (moles) | 0.120 mol |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 h (imine formation) + Overnight (reduction) |
| Typical Yield | 75-85% |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C8H19N |
| Molecular Weight | 129.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 163-165 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 2.68 (p, J = 6.4 Hz, 1H), 1.45-1.20 (m, 10H), 1.15 (s, 2H, NH₂), 0.90 (t, J = 7.0 Hz, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 51.5, 37.2, 28.5, 23.1, 14.2 |
| IR (neat, cm⁻¹) ν | 3360 (N-H stretch), 2955, 2927, 2858 (C-H stretch), 1590 (N-H bend) |
| Mass Spectrum (EI, m/z) | 129 (M⁺), 114, 86, 72, 58, 44 (base peak) |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via reductive amination. The methodology is reliable, high-yielding, and utilizes readily available reagents and standard laboratory techniques. The provided data tables and workflow diagram offer a clear and concise guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This protocol can be readily adopted for the efficient production of this compound for further synthetic applications.
Application of Octan-4-amine in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octan-4-amine, a primary aliphatic amine with the chemical formula C₈H₁₉N, serves as a versatile building block and reagent in organic synthesis.[1][2] Its utility stems from the nucleophilic nature of the amino group and the hydrophobic character of the octyl chain. These characteristics make it a valuable precursor in the synthesis of a variety of organic molecules, including amides, sulfonamides, imines (Schiff bases), and other substituted amines.[3][4][5] Furthermore, its derivatives have potential applications in medicinal chemistry and materials science, for instance, as corrosion inhibitors.[6][7] This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.
Synthesis of Amides via Acylation
The reaction of this compound with acyl chlorides or acid anhydrides is a robust method for the formation of N-(octan-4-yl) amides. These amide derivatives are prevalent in various biologically active molecules and functional materials. The acylation reaction is typically rapid and high-yielding.[3][8]
Application Note:
The acylation of this compound provides a straightforward route to N-substituted amides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrochloric acid byproduct formed when using acyl chlorides.[3] The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[8]
Quantitative Data:
While specific data for the acylation of this compound is not extensively published, the following table provides representative reaction conditions and yields based on general acylation procedures for primary amines.[3][8]
| Acylating Agent | Base (1.1 eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 1-3 | >90 |
| Benzoyl Chloride | Pyridine | THF | 0 to RT | 2-4 | >90 |
| Acetic Anhydride | None | Neat | RT to 50 | 1-2 | >95 |
Experimental Protocol: Synthesis of N-(octan-4-yl)benzamide
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-(octan-4-yl)benzamide.[8]
Caption: Experimental workflow for the synthesis of N-(octan-4-yl)benzamide.
Synthesis of Sulfonamides
This compound readily reacts with sulfonyl chlorides to produce N-(octan-4-yl)sulfonamides, a class of compounds with significant importance in medicinal chemistry due to their wide range of biological activities.[4][9]
Application Note:
The synthesis of sulfonamides from this compound and a sulfonyl chloride is analogous to amide synthesis and proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[2] The reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the generated HCl.[4]
Quantitative Data:
The following table presents typical conditions for the sulfonylation of primary amines, which can be adapted for this compound.[4][9]
| Sulfonylating Agent | Base (1.2 eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzenesulfonyl Chloride | Pyridine | Pyridine | 0 to RT | 2-6 | 85-95 |
| p-Toluenesulfonyl Chloride | Triethylamine | DCM | 0 to RT | 3-8 | 80-90 |
| Methanesulfonyl Chloride | Triethylamine | DCM | 0 to RT | 1-4 | 85-95 |
Experimental Protocol: Synthesis of N-(octan-4-yl)benzenesulfonamide
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM) for extraction
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq.) in pyridine at 0 °C.
-
Slowly add benzenesulfonyl chloride (1.05 eq.) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into 1 M HCl and extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Synthesis of Schiff Bases (Imines)
This compound undergoes condensation with aldehydes and ketones to form Schiff bases, which are versatile intermediates in organic synthesis and are known for their biological activities.[5][10]
Application Note:
The formation of a Schiff base from this compound and a carbonyl compound is a reversible reaction that involves the elimination of a water molecule.[8] The reaction is often catalyzed by a catalytic amount of acid, such as glacial acetic acid, and can be driven to completion by removing the water formed, for example, by azeotropic distillation.[10]
Quantitative Data:
The table below provides representative conditions for Schiff base formation with primary amines.
| Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde (B42025) | Glacial Acetic Acid | Ethanol | Reflux | 2-4 | >85 |
| Cinnamaldehyde | None | Methanol | RT | 1-3 | >90 |
| Acetone | Molecular Sieves | Toluene | Reflux | 6-12 | 70-80 |
Experimental Protocol: Synthesis of a Schiff Base from this compound and Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in absolute ethanol.
-
In a separate beaker, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the amine solution to the stirred solution of the aldehyde.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Attach a condenser and reflux the mixture with constant stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature. The product may precipitate.
-
If precipitation occurs, collect the Schiff base by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume by rotary evaporation to induce crystallization.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[10]
Caption: Logical flow for the synthesis of a Schiff base from this compound.
N-Alkylation of this compound
N-alkylation of this compound with alkyl halides provides a direct route to secondary and tertiary amines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[6]
Application Note:
Direct alkylation of primary amines like this compound can sometimes lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, it is common to use a large excess of the amine or to control the stoichiometry of the alkylating agent carefully. The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct.[6]
Quantitative Data:
The following table outlines representative conditions for the N-alkylation of primary amines.
| Alkylating Agent | Base (1.5 eq.) | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | RT | 2-6 | Secondary Amine | 70-85 |
| Benzyl Bromide | NaHCO₃ | DMF | 60 | 4-8 | Secondary Amine | 75-90 |
| 1-Bromooctane | Triethylamine | Toluene | 80 | 12-24 | Secondary Amine | 60-75 |
Experimental Protocol: Mono-N-alkylation of this compound with 1-Bromobutane (B133212)
Materials:
-
This compound
-
1-Bromobutane
-
Potassium carbonate
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, combine this compound (2.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile.
-
Stir the mixture at room temperature.
-
Add 1-bromobutane (1.0 eq.) dropwise to the mixture.
-
Heat the reaction to 60 °C and stir until the 1-bromobutane is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[6]
Application as a Corrosion Inhibitor
Aliphatic amines and their derivatives are known to be effective corrosion inhibitors for various metals, particularly steel in acidic environments. The lone pair of electrons on the nitrogen atom allows these molecules to adsorb onto the metal surface, forming a protective film that inhibits corrosion.[7][11]
Application Note:
This compound, with its amino group and hydrophobic octyl chain, is expected to function as an effective corrosion inhibitor. The amino group can coordinate with the metal surface, while the long alkyl chain forms a hydrophobic barrier, preventing contact with corrosive agents. While specific data for this compound is limited, data for its isomer, n-octylamine, shows significant corrosion inhibition efficiency on mild steel in acidic media.[4]
Representative Quantitative Data for a Structural Isomer (n-Octylamine):
| Inhibitor | Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) |
| n-Octylamine | 1 M HCl | 5 x 10⁻³ M | 30 | 92.5 |
| n-Octylamine | 1 M HCl | 1 x 10⁻² M | 30 | 95.1 |
Data sourced from a study on n-octylamine as a corrosion inhibitor for mild steel.[4]
Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)
Materials:
-
Mild steel coupons of known dimensions and weight
-
1 M Hydrochloric acid solution
-
This compound
-
Acetone
-
Distilled water
Procedure:
-
Prepare mild steel coupons by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.
-
Accurately weigh the prepared coupons.
-
Prepare solutions of 1 M HCl containing various concentrations of this compound.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature.
-
After the immersion period, remove the coupons, wash them with distilled water and acetone, dry, and re-weigh.
-
Calculate the corrosion rate and inhibition efficiency using the weight loss data.
Conclusion
This compound is a valuable and versatile primary amine in organic synthesis. It serves as a key starting material for the preparation of a wide range of functionalized molecules, including amides, sulfonamides, and imines. Its potential application as a corrosion inhibitor further broadens its utility. The protocols provided herein offer a foundation for researchers to explore and utilize this compound in their synthetic endeavors. Further research into its catalytic activities and the biological properties of its derivatives could unveil new and exciting applications in the future.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium - PMC [pmc.ncbi.nlm.nih.gov]
Octan-4-amine: A Versatile Building Block for Novel Compound Synthesis
Introduction
Octan-4-amine, a primary aliphatic amine, presents itself as a valuable and versatile building block for the synthesis of a diverse array of novel compounds with potential applications in medicinal chemistry and materials science. Its lipophilic octyl chain and reactive primary amino group offer a unique scaffold for the introduction of various functionalities, enabling the modulation of physicochemical and biological properties of target molecules. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of Schiff bases and sulfonamides, two classes of compounds renowned for their broad spectrum of biological activities.
Application Note 1: Synthesis of Schiff Base Derivatives of this compound
Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or a ketone. This reaction provides a straightforward method for introducing a variety of substituents into the final molecule, making them attractive targets for drug discovery. Derivatives of this compound in this class are anticipated to exhibit interesting antimicrobial and anticancer properties.
General Experimental Workflow for Schiff Base Synthesis
The synthesis of Schiff bases from this compound typically follows a one-pot condensation reaction.
Caption: General workflow for the synthesis of Schiff bases from this compound.
Experimental Protocol: Synthesis of (E)-N-(octan-4-yl)iminomethyl)benzene
This protocol describes the synthesis of a Schiff base from this compound and benzaldehyde (B42025).
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol (B145695) (solvent)
-
Glacial acetic acid (catalyst)
-
Magnesium sulfate (B86663) (drying agent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add benzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
Hypothetical Quantitative Data
The following table summarizes hypothetical data for a series of synthesized Schiff base derivatives of this compound.
| Compound ID | Aldehyde/Ketone | Yield (%) | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. MCF-7 |
| O4A-SB-01 | Benzaldehyde | 85 | 64 | 25.3 |
| O4A-SB-02 | 4-Chlorobenzaldehyde | 92 | 32 | 15.8 |
| O4A-SB-03 | 4-Methoxybenzaldehyde | 88 | 128 | 42.1 |
| O4A-SB-04 | Cinnamaldehyde | 78 | 16 | 10.5 |
Application Note 2: Synthesis of Sulfonamide Derivatives of this compound
Sulfonamides are a well-established class of therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides from this compound involves the reaction of the primary amine with a sulfonyl chloride.
General Experimental Workflow for Sulfonamide Synthesis
The synthesis of sulfonamides from this compound is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.
Caption: General workflow for the synthesis of sulfonamides from this compound.
Experimental Protocol: Synthesis of N-(octan-4-yl)benzenesulfonamide
This protocol describes the synthesis of a sulfonamide from this compound and benzenesulfonyl chloride.
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (B92270) (1.5 eq, base and solvent)
-
Dichloromethane (DCM, solvent)
-
1 M Hydrochloric acid (for work-up)
-
Saturated sodium bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate (drying agent)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of pyridine and DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Hypothetical Quantitative Data
The following table summarizes hypothetical data for a series of synthesized sulfonamide derivatives of this compound.
| Compound ID | Sulfonyl Chloride | Yield (%) | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 |
| O4A-SA-01 | Benzenesulfonyl chloride | 75 | 18.2 | 22.5 |
| O4A-SA-02 | 4-Toluenesulfonyl chloride | 82 | 12.7 | 15.9 |
| O4A-SA-03 | 4-Nitrobenzenesulfonyl chloride | 78 | 8.5 | 10.1 |
| O4A-SA-04 | Dansyl chloride | 65 | 25.1 | 30.4 |
Signaling Pathway Diagram
While specific signaling pathways for novel compounds derived from this compound are not yet established in the literature, many anticancer sulfonamides are known to exert their effects through the inhibition of carbonic anhydrases or by targeting other key enzymes in cancer cell proliferation. The following diagram illustrates a generalized signaling pathway that could be inhibited by a hypothetical anticancer sulfonamide derived from this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an this compound sulfonamide derivative.
Disclaimer: The quantitative data and the specific signaling pathway depicted are illustrative and intended to provide a framework for the potential applications of this compound as a building block. Further experimental validation is required to establish the actual biological activities and mechanisms of action of its derivatives.
Application Notes and Protocols for High-Throughput Screening with Octan-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octan-4-amine is a chemical compound with the formula C8H19N.[1][2] Structurally, it is a primary aliphatic amine. While its direct applications in high-throughput screening (HTS) are not extensively documented in publicly available literature, its properties as a primary amine suggest potential for interaction with a variety of biological targets. Amines are common moieties in biologically active compounds and can interact with targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4] This document provides a hypothetical application note and detailed protocols for the use of this compound in a high-throughput screening campaign targeting a hypothetical G-protein coupled receptor, designated here as Target Receptor X (TR-X), which is known to be involved in neurological signaling pathways.
Application Note: Screening for Modulators of Target Receptor X (TR-X)
Background
Target Receptor X (TR-X) is a Gq-coupled GPCR implicated in a novel signal transduction cascade relevant to neurodegenerative disorders. Activation of TR-X leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+), mobilized from the endoplasmic reticulum by IP3, serves as a measurable downstream event. This calcium mobilization can be detected using fluorescent calcium-sensitive dyes, providing a robust and scalable method for high-throughput screening.
Principle of the Assay
This HTS campaign is designed to identify antagonists of TR-X. The assay utilizes a cell line stably expressing TR-X and a no-wash calcium indicator dye. In the presence of a known agonist for TR-X, the receptor is activated, leading to an increase in intracellular calcium, which is detected as an increase in fluorescence. Compounds that are antagonists of TR-X will inhibit this agonist-induced calcium flux, resulting in a decrease in the fluorescent signal. This compound and other library compounds are screened for their ability to inhibit this response.
Quantitative Data Summary
The following table summarizes hypothetical data from a primary screen and subsequent dose-response analysis for this compound and control compounds against Target Receptor X.
| Compound | Activity | IC50 (µM) | Z'-Factor |
| This compound | Antagonist | 12.5 | 0.78 |
| Control Antagonist | Antagonist | 0.2 | 0.82 |
| Control Agonist | Agonist | N/A | N/A |
| DMSO Vehicle | No Effect | N/A | N/A |
Experimental Protocols
1. Cell Culture and Plating
-
Cell Line: HEK293 cells stably expressing Target Receptor X (TR-X).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 µg/mL G418 for selection.
-
Procedure:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
For the assay, harvest cells using Trypsin-EDTA and resuspend in assay buffer (Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Dispense 20 µL of the cell suspension into each well of a 384-well, black, clear-bottom microplate at a density of 10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
2. Calcium Mobilization Assay
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Control antagonist and agonist stock solutions (10 mM in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)
-
384-well black, clear-bottom microplates
-
-
Procedure:
-
Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions. Add 20 µL of the dye solution to each well of the cell plate. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in assay buffer. The final DMSO concentration should not exceed 0.5%.
-
Using an acoustic dispenser or multichannel pipette, transfer 20 nL of the compound solutions to the appropriate wells of the assay plate.
-
Incubate the plate for 15 minutes at room temperature.
-
-
Signal Detection:
-
Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR Tetra®).
-
Set the instrument to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the TR-X agonist at its EC80 concentration to all wells simultaneously using the instrument's integrated pipettor.
-
Continue to record the fluorescence signal for an additional 120 seconds.
-
-
Data Analysis:
-
The activity of this compound is quantified by determining its IC50 from the dose-response curves generated from the fluorescence signal.
-
The Z'-factor, a measure of assay quality, is calculated using the signals from the positive (agonist + DMSO) and negative (antagonist) controls.
-
-
Visualizations
Caption: Hypothetical signaling pathway of Target Receptor X (TR-X).
Caption: High-throughput screening workflow for TR-X antagonists.
References
- 1. This compound | 1117-33-5 | BAA11733 | Biosynth [biosynth.com]
- 2. 4-Octanamine | C8H19N | CID 11073446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acute Effects of Four Major Trace Amines on Zebrafish Behavioral, Neurochemical, and Neuroendocrine Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Octan-4-amine in Human Plasma by LC-MS/MS
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of octan-4-amine in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound in a clinical research setting.
Introduction
This compound is a primary aliphatic amine with potential applications in pharmaceutical and chemical industries. Accurate and reliable quantification of this compound in biological matrices is crucial for drug development and safety assessment. This document provides a detailed protocol for a validated LC-MS/MS method to measure this compound concentrations in human plasma, offering high selectivity and sensitivity.
Experimental
Materials and Reagents
-
This compound analytical standard (≥99.5%)
-
This compound-d3 (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (B78521) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Table 2: LC Gradient Program
| Time (min) | %A | %B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.51 | 95 | 5 |
| 5.00 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Compound Parameters
| Compound | Q1 Mass (Da) | Q3 Mass (Da) | DP (V) | EP (V) | CE (V) | CXP (V) |
| This compound | 130.2 | 72.1 | 60 | 10 | 25 | 12 |
| This compound-d3 (IS) | 133.2 | 75.1 | 60 | 10 | 25 | 12 |
(DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential)
Protocols
Standard and Quality Control (QC) Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50/50 (v/v) methanol/water to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.
-
Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples. The final concentration of the organic solvent should be less than 5%.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3 in 50/50 methanol/water).
-
Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
-
Vortex for 10 seconds.
-
Add 500 µL of MTBE.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 5: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
| Limit of Quant. (LOQ) | 1 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Workflow for this compound quantification.
Caption: Key components for accurate quantification.
Application Notes and Protocols for Octan-4-amine in Protein Crystallization Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein crystallization is a critical yet often challenging step in structural biology and structure-based drug design. The process of obtaining well-ordered crystals suitable for X-ray diffraction analysis can be hindered by various factors, including protein aggregation, conformational heterogeneity, and unfavorable crystal packing. The use of small molecule additives in crystallization screens is a widely adopted strategy to overcome these hurdles and improve the likelihood of obtaining high-quality crystals.
This document provides detailed application notes and protocols for the use of octan-4-amine as a potential additive in protein crystallization trials. While direct, extensive literature on the specific application of this compound for this purpose is limited, these guidelines are based on the established principles of using alkylamines and other small molecules to influence protein crystallization. This compound, a primary alkylamine, possesses properties that may favorably alter the surface chemistry of proteins, potentially leading to improved crystallization outcomes.
Principle of Action
The primary amine group of this compound can interact with surface residues of proteins through various non-covalent interactions, such as hydrogen bonding and electrostatic interactions. The hydrophobic octyl chain can also participate in hydrophobic interactions. These interactions may promote crystallization through several mechanisms:
-
Surface Charge Modification: The amine group can interact with negatively charged residues (e.g., aspartate, glutamate) on the protein surface, effectively neutralizing local charge patches and reducing electrostatic repulsion between protein molecules, which can be a barrier to crystal lattice formation.
-
Increased Hydrophobicity: The alkyl chain can interact with hydrophobic patches on the protein surface, potentially masking regions that might otherwise lead to amorphous aggregation.
-
Linkage and Stabilization: this compound molecules could act as bridges between protein molecules, promoting the formation of ordered crystal contacts.
-
Alteration of Solvation Shell: The presence of this compound can alter the hydration layer around the protein, which may favor the conformational state required for crystallization.
Data Presentation
As there is no specific published quantitative data for this compound in protein crystallization, the following table presents a hypothetical summary of screening results against a model protein (e.g., Lysozyme) to illustrate how such data could be structured. This table is for demonstrative purposes only.
| Crystallization Condition (Initial Hit) | Additive | Additive Concentration (mM) | Crystal Quality Improvement | Observations |
| 0.1 M Sodium Acetate pH 4.6, 1.0 M NaCl | None (Control) | 0 | - | Small, needle-like crystals |
| 0.1 M Sodium Acetate pH 4.6, 1.0 M NaCl | This compound | 1 | ++ | Larger, rod-shaped crystals |
| 0.1 M Sodium Acetate pH 4.6, 1.0 M NaCl | This compound | 5 | +++ | Well-defined, diffraction-quality crystals |
| 0.1 M Sodium Acetate pH 4.6, 1.0 M NaCl | This compound | 10 | + | Increased number of smaller crystals |
| 0.2 M Ammonium Sulfate, 30% PEG 8000 | None (Control) | 0 | - | Amorphous precipitate |
| 0.2 M Ammonium Sulfate, 30% PEG 8000 | This compound | 1 | + | Spherulites observed |
| 0.2 M Ammonium Sulfate, 30% PEG 8000 | This compound | 5 | ++ | Microcrystalline clusters |
| 0.2 M Ammonium Sulfate, 30% PEG 8000 | This compound | 10 | + | Phase separation |
Crystal Quality Improvement Key:
-
- : No crystals or amorphous precipitate
-
+ : Microcrystals or poor-quality crystals
-
++ : Crystals with improved morphology/size
-
+++ : Diffraction-quality crystals
Experimental Protocols
Protocol 1: Additive Screening with this compound using Vapor Diffusion (Sitting Drop)
This protocol describes the process of screening this compound as an additive to a known, promising crystallization condition.
Materials:
-
Purified protein sample (e.g., 10 mg/mL in a suitable buffer)
-
Crystallization screening solution (the "initial hit" condition)
-
This compound stock solution (e.g., 100 mM in deionized water, pH adjusted if necessary)
-
Crystallization plates (e.g., 96-well sitting drop plates)
-
Pipettes and tips
-
Sealing tape
Procedure:
-
Prepare the Reservoir Solution:
-
Pipette the desired volume of the initial crystallization screening solution into the reservoir of the crystallization plate (e.g., 100 µL).
-
-
Prepare the Crystallization Drop:
-
In a separate microcentrifuge tube or directly on the sitting drop post, prepare a mixture of the protein and the reservoir solution. A common starting ratio is 1:1 (e.g., 1 µL of protein + 1 µL of reservoir solution).
-
To this mixture, add a small volume of the this compound stock solution to achieve the desired final concentration in the drop. For example, to achieve a 5 mM final concentration in a 2 µL drop, you would add a calculated small volume of a more concentrated stock. A more practical approach is to prepare a series of reservoir solutions containing different concentrations of this compound.
-
-
Alternative Drop Preparation (Pre-mixed Additive):
-
Prepare a series of reservoir solutions, each containing a different final concentration of this compound (e.g., 1 mM, 5 mM, 10 mM). To do this, add the appropriate amount of the this compound stock solution to the initial crystallization condition.
-
Pipette 1 µL of the protein solution onto the sitting drop post.
-
Add 1 µL of the corresponding this compound-containing reservoir solution to the protein drop.
-
-
Seal and Incubate:
-
Carefully seal the crystallization plate with sealing tape to ensure an airtight environment.
-
Incubate the plate at a constant temperature (e.g., 4°C, 18°C, or 20°C).
-
-
Monitor Crystal Growth:
-
Regularly observe the drops under a microscope over several days to weeks, documenting any changes, such as the appearance of precipitate, spherulites, or crystals.
-
Protocol 2: Reductive Alkylation of Protein Lysine (B10760008) Residues
This advanced protocol involves the chemical modification of the protein surface by covalently attaching an octyl group to primary amines (lysine side chains and the N-terminus) via reductive alkylation. This can significantly alter the protein's surface properties.
Materials:
-
Purified protein sample (e.g., 5-10 mg/mL in a non-amine-containing buffer like HEPES or phosphate)
-
Octanal (B89490) (the aldehyde corresponding to this compound)
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Buffer for reaction (e.g., 0.1 M HEPES, pH 7.5)
-
Dialysis tubing or desalting column
Procedure:
-
Buffer Exchange:
-
Ensure the protein is in a buffer free of primary amines (e.g., Tris) that would compete in the reaction. Exchange the buffer using dialysis or a desalting column into the reaction buffer (e.g., 0.1 M HEPES, pH 7.5).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the protein solution.
-
Add octanal to the protein solution. A starting point is a 10 to 20-fold molar excess of octanal over the number of lysine residues in the protein.
-
Add the reducing agent, sodium cyanoborohydride, to a final concentration of approximately 20 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 4°C with gentle agitation for 2-4 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding a buffer containing a primary amine, such as Tris, to a final concentration of 50-100 mM.
-
Remove the excess reagents and byproducts by extensive dialysis against a suitable storage buffer or by using a desalting column.
-
-
Characterization and Crystallization Screening:
-
Confirm the modification using techniques such as mass spectrometry.
-
Subject the modified protein to standard crystallization screening trials.
-
Mandatory Visualizations
Caption: Workflow for additive screening using this compound.
Caption: Hypothetical mechanism of this compound in protein crystallization.
Disclaimer
The protocols and data presented here are intended as a guide and starting point for researchers. The optimal conditions for using this compound as a crystallization additive will be protein-specific and require empirical determination. It is recommended to perform systematic screening of this compound concentrations and to use appropriate controls in all experiments. The reductive alkylation protocol involves the use of hazardous chemicals and should be performed with appropriate safety precautions in a laboratory setting.
Application Notes & Protocols: Experimental Design for Octan-4-amine Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octan-4-amine (also known as 4-octylamine) is a primary aliphatic amine with the chemical formula C₈H₁₉N.[1][2] While its primary documented use is in chemical research, such as for isotopic labeling, its structural properties as a primary amine warrant investigation into its potential biological activity.[1] Many biologically active molecules, including neurotransmitters and hormones, are amines that interact with cell surface receptors.[3]
This document outlines a hypothetical framework for assessing the therapeutic efficacy of this compound. For the purpose of these protocols, we will hypothesize that This compound is a potential modulator of a G-protein coupled receptor (GPCR) implicated in neuroprotection. The following experimental designs will therefore focus on characterizing its interaction with a hypothetical neuronal GPCR target and evaluating its potential protective effects in cellular and animal models of neurodegeneration.
Part 1: In Vitro Efficacy and Mechanism of Action
The initial phase of efficacy testing involves characterizing the direct interaction of this compound with its putative target and assessing its effects in a controlled cellular environment.
Protocol 1: Radioligand Binding Assay for GPCR Target Affinity
Objective: To determine if this compound binds to the hypothetical neuronal GPCR and to quantify its binding affinity (Kᵢ).
Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture a suitable cell line stably overexpressing the target human GPCR (e.g., HEK293-GPCR or SH-SY5Y-GPCR).
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Lyse the cells via hypotonic shock in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.
-
Homogenize the lysate and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate binding buffer and determine the total protein concentration using a BCA or Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a known radioligand for the target GPCR (e.g., ³H-labeled standard antagonist).
-
Add increasing concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Add the prepared cell membranes (typically 10-50 µg of protein per well).
-
Incubate the plate (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to separate bound from free radioligand.
-
Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋).
-
Protocol 2: Functional cAMP Accumulation Assay
Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at the target GPCR by measuring its effect on the downstream second messenger, cyclic AMP (cAMP). G protein-coupled receptors are known to signal through pathways like the cAMP pathway.[3][4]
Methodology:
-
Cell Culture:
-
Seed cells expressing the target GPCR (e.g., CHO-K1-GPCR) into a 96-well plate and culture overnight.
-
-
Agonist Mode:
-
Wash cells with stimulation buffer.
-
Add increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a known agonist for the receptor at its EC₅₀ concentration.
-
Incubate for the defined period.
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Agonist: Plot cAMP levels against the log concentration of this compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Antagonist: Plot the response (cAMP level) against the log concentration of this compound to determine the IC₅₀. Calculate the antagonist constant (K₋) using the Schild regression analysis.
-
Protocol 3: Neuroprotective Effect in a Cellular Stress Model
Objective: To assess if this compound can protect neuronal cells from a toxic insult, a key indicator of efficacy in neurodegenerative disease models.
Methodology:
-
Cell Culture:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates. Differentiate the cells into a more mature neuronal phenotype using retinoic acid if necessary.
-
-
Toxicity Induction:
-
Pre-treat cells with various concentrations of this compound for a set period (e.g., 2 hours).
-
Introduce a neurotoxic stressor. Examples include:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Excitotoxicity: Glutamate or NMDA.
-
-
Include control wells: untreated cells, cells with this compound alone, and cells with the stressor alone.
-
Incubate for 24-48 hours.
-
-
Cell Viability Assessment:
-
Measure cell viability using a standard method:
-
MTT Assay: Measures mitochondrial reductase activity.
-
LDH Release Assay: Measures membrane integrity by quantifying lactate (B86563) dehydrogenase release into the medium.
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells).
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot percent viability against the log concentration of this compound to determine the EC₅₀ for its protective effect.
-
Part 2: In Vivo Efficacy Studies
Following promising in vitro results, the efficacy of this compound must be evaluated in a living organism. Animal models are essential for studying neurological disorders.[5][6]
Protocol 4: Mouse MPTP Model of Parkinson's Disease
Objective: To evaluate the neuroprotective or neuro-restorative effects of this compound in a chemically-induced mouse model of Parkinson's Disease.
Methodology:
-
Animal Model and Dosing:
-
Use adult male C57BL/6 mice, a common strain for this model.
-
Protective Paradigm: Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) for several days. Then, co-administer the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which selectively destroys dopaminergic neurons.
-
Restorative Paradigm: First induce the lesion with MPTP. After a few days, begin treatment with this compound or vehicle.
-
Include a saline-injected control group that does not receive MPTP.
-
-
Behavioral Assessment:
-
Perform a battery of motor function tests at baseline and at specified time points after MPTP administration.
-
Rotarod Test: Measures motor coordination and balance. Record the latency to fall from a rotating rod.
-
Pole Test: Measures bradykinesia. Record the time taken to turn and descend a vertical pole.
-
Open Field Test: Measures general locomotor activity.
-
-
Post-Mortem Analysis (Endpoint):
-
At the end of the study (e.g., 21 days post-MPTP), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Immunohistochemistry:
-
Section the brains and stain for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons in the substantia nigra and striatum.
-
Quantify the number of TH-positive cells using stereology to assess neuronal survival.
-
-
Neurochemistry:
-
In a separate cohort, dissect the striatum and measure levels of dopamine (B1211576) and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography (HPLC).
-
-
Data Presentation
Quantitative data from these studies should be summarized in clear, structured tables for comparative analysis.
Table 1: In Vitro Characterization of this compound
| Assay Type | Parameter | This compound | Control Compound |
|---|---|---|---|
| Receptor Binding | Kᵢ (nM) | [Value] | [Value] |
| cAMP (Agonist) | EC₅₀ (nM) | [Value] | [Value] |
| Eₘₐₓ (% of max) | [Value] | 100% | |
| cAMP (Antagonist) | K₋ (nM) | [Value] | [Value] |
| Neuroprotection | EC₅₀ (µM) | [Value] | [Value] |
Table 2: In Vivo Efficacy in MPTP Mouse Model
| Treatment Group | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | Substantia Nigra TH+ Cells (% of Control) |
|---|---|---|---|
| Saline + Vehicle | [Value ± SEM] | [Value ± SEM] | 100% |
| MPTP + Vehicle | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] |
| MPTP + this compound (Low Dose) | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] |
| MPTP + this compound (High Dose) | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical GPCR signaling pathway modulated by this compound.
Experimental Workflow Diagram
Caption: High-level workflow for assessing this compound efficacy.
Logical Relationship Diagram
Caption: Decision tree for advancing this compound based on in vitro data.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 4-Octanamine | C8H19N | CID 11073446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cell signaling - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Improving Octan-4-amine Solubility
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Octan-4-amine.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the aqueous buffer?
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: There are three main strategies to enhance the solubility of this compound in aqueous solutions:
-
pH Adjustment: Lowering the pH of the solution to protonate the amine group.
-
Use of Co-solvents: Introducing a water-miscible organic solvent to the aqueous medium.[6]
-
Addition of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic this compound molecule.[6][7]
Q3: How does adjusting the pH increase the solubility of this compound?
A3: this compound is a weak base. By lowering the pH of the aqueous solution with an acid (e.g., hydrochloric acid, HCl), the primary amine group (-NH₂) gets protonated to form an ammonium (B1175870) salt (-NH₃⁺). This charged species is significantly more polar than the neutral amine, which dramatically increases its solubility in water.[1] This is a common strategy for amines to improve their handling and solubility properties.[1]
Q4: I am observing precipitation when adding my this compound stock (dissolved in an organic solvent) to my aqueous buffer. What should I do?
A4: This is a common issue when a compound is poorly soluble in the final aqueous medium. Here are some troubleshooting steps:
-
Verify the final co-solvent concentration: Ensure the percentage of the organic co-solvent in the final solution is sufficient to maintain solubility. You may need to increase it, but be mindful of its potential effects on your experiment (e.g., cell toxicity).
-
Lower the buffer pH: Acidifying the aqueous buffer before adding the this compound stock can help maintain its solubility by keeping it in the protonated, more soluble salt form.[8]
-
Use a solubility enhancer: Incorporate surfactants or cyclodextrins into your aqueous buffer before adding the compound.[8]
-
Reduce the final concentration: Your target concentration might be above the solubility limit of this compound in that specific medium. Try working with a more dilute solution.
Q5: Which surfactants are effective for solubilizing long-chain amines like this compound?
A5: Both ionic and non-ionic surfactants can be effective. The choice depends on the specific requirements of your experiment, such as biocompatibility.
-
Ionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): These often show high solubilization efficiency due to strong interactions.[7]
-
Non-ionic Surfactants (e.g., Polysorbates like Tween® 80, Poloxamers like Pluronic® F68): These are generally preferred in biological applications due to their lower toxicity and biocompatibility.[7][8] The key is to use the surfactant at a concentration above its Critical Micelle Concentration (CMC), the point at which micelles form and can encapsulate the hydrophobic drug.[7][9]
Data Presentation: Solubility of Aliphatic Amines
The following table summarizes the solubility of Octylamine (Octan-1-amine), an isomer of this compound with very similar physical properties, in water and provides expected outcomes with different solubilization methods.
| Solvent/System | Temperature (°C) | Expected Solubility | Reference/Notes |
| Water (Neutral pH) | 25 | 0.2 - 0.32 g/L (Very Poor) | [4] The long hydrophobic chain limits water solubility.[2] |
| Acidic Water (e.g., pH < 5) | 25 | High | Forms a soluble hydrochloride salt.[1] |
| DMSO | 25 | > 100 g/L (Freely Soluble) | [10] Common organic solvent for creating high-concentration stock solutions. |
| Ethanol | 25 | Soluble | A common water-miscible co-solvent.[5] |
| Aqueous solution with Surfactant (above CMC) | 25 | Moderate to High | Solubility increases as the drug is partitioned into micelles.[7][11] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to prepare an aqueous solution of this compound by converting it to its more soluble hydrochloride salt.
-
Preparation: Start with a known amount of this compound. For every 1 mole of this compound (Molar Mass: 129.24 g/mol ), you will need 1 mole of Hydrochloric Acid (HCl).
-
Titration: Slowly add a stoichiometric amount of 1 M HCl solution to the this compound while stirring continuously. The reaction is exothermic.
-
Dissolution: After the addition of HCl, add the desired volume of purified water or buffer. The resulting this compound hydrochloride salt should readily dissolve.
-
pH Confirmation: Measure the pH of the final solution. It should be in the acidic range. Adjust with dilute HCl or NaOH if necessary, but be aware that increasing the pH too much may cause the free amine to precipitate.
-
Final Preparation: Filter the solution through a 0.22 µm filter to sterilize and remove any particulates before use.
Protocol 2: Solubilization Using a Co-solvent System
This protocol details the preparation of an this compound solution using Dimethyl Sulfoxide (DMSO) as a co-solvent.
-
Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in a minimal amount of pure DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).[10] Use sonication if necessary to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]
-
Working Solution Preparation: To prepare the final working solution, perform a serial dilution. Add the DMSO stock solution dropwise into the vortexing aqueous buffer. Crucially, never add the aqueous buffer to the DMSO stock , as this can cause the compound to precipitate immediately.
-
Final Concentration Check: Ensure the final concentration of DMSO is low (typically <1%, ideally <0.1%) to minimize toxicity in cell-based assays. Always run a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A decision tree for troubleshooting this compound solubility issues.
Mechanism of pH-Dependent Solubilization
Caption: Protonation of the amine group at low pH increases polarity and solubility.
Mechanism of Surfactant-Based Solubilization
Caption: Surfactants form micelles that encapsulate insoluble molecules.
References
- 1. Buy 4-Ethyl-4-octanamine hydrochloride (EVT-13891983) | 56065-52-2 [evitachem.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octylamine | 111-86-4 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Solubilization of Aldehydes and Amines in Aqueous C i E j Surfactant Aggregates: Solubilization Capacity and Aggregate Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Octan-4-amine synthesis
Welcome to the technical support center for the synthesis of Octan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and effective methods for the synthesis of this compound, a secondary amine, are reductive amination and the Leuckart reaction. Reductive amination is often preferred due to its milder reaction conditions and high yields.[1] The Leuckart reaction is a classical method that can also be employed.[2][3]
Q2: Which starting materials are required for the synthesis of this compound via reductive amination?
For the synthesis of this compound via reductive amination, the primary starting materials are octan-4-one and a suitable amine, along with a reducing agent.[1][4]
Q3: What are the typical reducing agents used in the reductive amination synthesis of this compound?
Commonly used reducing agents for this reaction include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[4][5] Sodium triacetoxyborohydride is often favored as it is a mild and selective reducing agent.[1] Other options include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation with H₂ over a metal catalyst like nickel.[6][7]
Q4: What is the Leuckart reaction and can it be used to synthesize this compound?
The Leuckart reaction is a method for the reductive amination of aldehydes or ketones using formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen donor and the reducing agent.[2][8] A variation, the Leuckart-Wallach reaction, can be used to produce secondary amines.[9][10] While it is a viable method, it often requires high reaction temperatures, typically between 150–200 °C.[2]
Q5: How can I purify the final this compound product?
Common purification methods for amines like this compound include acid-base extraction and distillation.[11] Acid-base extraction is effective for separating the basic amine product from neutral starting materials like unreacted octan-4-one.[11] Vacuum distillation can be used to purify the amine, especially if impurities have significantly different boiling points.[11] For chromatographic purification, an amine-functionalized stationary phase can be beneficial to avoid strong interactions with acidic silica (B1680970) gel.[12]
Troubleshooting Guide
Problem 1: Low or no yield of this compound in reductive amination.
-
Possible Cause: Inefficient formation of the intermediate imine.
-
Solution: Ensure the reaction is conducted under appropriate pH conditions. Mildly acidic conditions, often achieved by adding a catalytic amount of acetic acid, are typically required to facilitate imine formation.[4][13] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[13]
-
-
Possible Cause: Inactive or insufficient reducing agent.
-
Solution: Use a fresh, anhydrous reducing agent. The stoichiometry of the reducing agent is also critical; typically, an excess (e.g., 1.5 equivalents of sodium triacetoxyborohydride) is used.[4]
-
-
Possible Cause: Insufficient reaction time or temperature.
-
Possible Cause: Presence of water in the reaction mixture.
-
Solution: The formation of the imine intermediate produces water, which can shift the equilibrium back to the starting materials.[13] While not always necessary for reductive aminations with reagents like NaBH(OAc)₃, in some cases, the use of a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves can improve yields.[13]
-
Problem 2: Formation of multiple byproducts.
-
Possible Cause: Over-alkylation leading to the formation of tertiary amines.
-
Solution: Reductive amination is generally more controlled than direct alkylation, minimizing this issue.[5] However, controlling the stoichiometry of the reactants is still important. Using a slight excess of the primary amine can sometimes help.
-
-
Possible Cause: Side reactions of the starting materials.
Problem 3: Difficulty in isolating the pure this compound product.
-
Possible Cause: Incomplete separation from starting materials.
-
Solution: An acid-base extraction is a highly effective method. Dissolve the crude reaction mixture in an organic solvent and wash with an acidic solution. The basic amine product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified, and the amine is extracted back into an organic solvent.[11]
-
-
Possible Cause: Co-distillation of impurities with similar boiling points.
-
Solution: If vacuum distillation does not provide sufficient purity, consider column chromatography. Using an amine-functionalized silica gel or adding a small amount of a competing amine (like triethylamine) to the eluent can improve separation.[12]
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Reagents | Typical Conditions | Yield | Advantages | Disadvantages |
| Reductive Amination | Octan-4-one, Amine | Sodium triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid | Room temperature, 12-24 hours | High[1] | Mild conditions, high selectivity, operational simplicity[1] | Cost of specialized reducing agents |
| Leuckart Reaction | Octan-4-one, Formamide or Ammonium Formate | None (reagents are also reactants) | 150-200 °C[2] | 50-80% (for secondary amines in general)[10] | Simple reagents, no external reducing agent needed[2] | High temperatures, potential for N-formylated byproducts[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
Imine Formation: To a solution of octan-4-one (1.0 eq) in dichloromethane (B109758) (DCM), add the primary amine (1.0-1.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.[4]
-
Reduction: In a separate flask, prepare a solution or suspension of sodium triacetoxyborohydride (1.5 eq) in DCM. Slowly add the reducing agent to the reaction mixture. The reaction may be exothermic, and cooling might be necessary to maintain room temperature.[4]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.[4]
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash with brine.[4]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.[4][11]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Secondary Amines by the Leuckart Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
Common challenges in working with Octan-4-amine
Welcome to the technical support center for Octan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered when working with this versatile primary amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 1117-33-5) is an organic compound with the chemical formula C₈H₁₉N.[1][2] It is a primary amine characterized by an amino group attached to the fourth carbon of an octane (B31449) chain.[2][3] At room temperature, it is typically a colorless to pale yellow liquid with a characteristic amine odor.[3]
Its primary applications in a research setting include:
-
Synthesis of Surfactants and Lubricants: Due to its hydrophobic alkyl chain and hydrophilic amine group, it serves as a building block for surfactants.[3]
-
Isotopic Labeling: It is used as a stable, non-radioactive label for deuterium (B1214612) in various studies.[1]
-
Chemical Synthesis Precursor: The amine group is reactive and can participate in reactions like alkylation and acylation, making it a useful precursor for more complex molecules.[3]
-
Mass Spectrometry: It has been shown to be an effective radical cation and cleavage agent for generating molecular ions and isomers from larger molecules.[1]
Q2: How should I store and handle this compound safely?
This compound should be handled with care in a well-ventilated area or under a chemical fume hood.[1] It is considered a flammable liquid and its vapors can form explosive mixtures with air.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[1] It is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
-
Handling: Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Avoid contact with skin and eyes, as it can cause irritation.[3] Do not breathe in the mist, vapors, or spray.[1] Use non-sparking tools and take precautionary measures against static discharge.[1]
Q3: What are the general solubility properties of this compound?
The solubility of this compound is dictated by the balance between its polar amine head and its long, nonpolar alkyl tail.[4][5]
-
Water: It has limited solubility in water. The amine group can form hydrogen bonds with water, but the C8 hydrophobic chain disrupts the water structure.[3][6]
-
Organic Solvents: It is generally soluble in organic solvents.[3] Its solubility is excellent in nonpolar solvents (like hexane (B92381) and toluene) and polar aprotic solvents (like diethyl ether and dichloromethane).[4]
-
Aqueous Acid: It readily dissolves in dilute aqueous acids (e.g., HCl) due to the protonation of the basic amine group to form a more soluble ammonium (B1175870) salt.[5] This property is very useful for purification.[5][7]
Troubleshooting Guides
Reaction Challenges
Q4: I am trying to perform an N-alkylation with this compound and an alkyl halide, but I am getting a mixture of products and low yield of the desired secondary amine. Why is this happening?
This is a classic challenge when alkylating primary amines.[8][9] The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine.[8] This is because the alkyl group on the nitrogen is electron-donating, which increases the electron density on the nitrogen atom.[10]
Common Issues:
-
Over-alkylation: The more nucleophilic secondary amine product successfully competes with the remaining this compound for the alkyl halide, leading to the formation of a tertiary amine.[8] In some cases, this can proceed to a quaternary ammonium salt.[8]
-
Salt Formation: The reaction produces a hydrohalide acid (e.g., HBr, HCl) as a byproduct. This acid will protonate any available amine (starting material or product), forming an ammonium salt and rendering it non-nucleophilic.[3][9] This means that for every equivalent of amine that reacts, another is consumed in an acid-base reaction, effectively halting the reaction if stoichiometry is 1:1.[3][9]
Troubleshooting Steps:
-
Use Excess Amine: Employ at least a two-fold excess of this compound relative to the alkyl halide. This ensures that there is enough free base to act as a nucleophile and to neutralize the acid byproduct.[3]
-
Use a Non-Nucleophilic Base: Add an alternative base, such as triethylamine (B128534) or potassium carbonate, to scavenge the acid byproduct without competing in the alkylation reaction.
-
Consider Reductive Amination: A more reliable method for synthesizing secondary or tertiary amines is reductive amination. This involves reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ. This method avoids the issue of over-alkylation.
Purification and Work-up
Q5: How can I effectively remove unreacted this compound from my reaction mixture?
Since this compound is a basic compound, an acidic wash (acid-base extraction) is a highly effective method for its removal, provided your desired product is stable in acidic conditions.[7][11]
Procedure:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid, such as 1M HCl.[11]
-
The basic this compound will be protonated to form its ammonium salt, which is soluble in the aqueous layer.
-
Separate the layers. The organic layer will now be free of the amine.
-
Repeat the wash if necessary. You can check the pH of the aqueous layer to ensure it remains acidic.
Q6: My product is acid-sensitive. What is an alternative method for removing this compound?
If your product cannot tolerate acid, you have a few other options:
-
Chromatography: Flash column chromatography on silica (B1680970) gel can be used. However, amines can streak on silica. To improve separation, you can add a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent system.[11] Alternatively, using an amine-functionalized silica gel can provide excellent separation without needing mobile phase modifiers.[11]
-
Copper Sulfate (B86663) Wash: Washing the organic layer with an aqueous solution of copper(II) sulfate can remove primary amines. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[7]
-
Vacuum Distillation: If your product has a significantly different boiling point from this compound and is thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale.[11]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1117-33-5 | [1][2] |
| Molecular Formula | C₈H₁₉N | [1][2] |
| Molecular Weight | 129.24 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Distinct amine/fishy smell | [3][6] |
| XLogP3 | 2.4 | [12] |
| Topological Polar Surface Area | 26 Ų | [12] |
| Hydrogen Bond Donor Count | 1 | [12] |
| Hydrogen Bond Acceptor Count | 1 | [12] |
Table 2: Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale | Source(s) |
| Water | H₂O | Limited / Sparingly Soluble | The C8 alkyl chain is highly hydrophobic. | [3] |
| Polar Protic | Methanol, Ethanol | Soluble | The amine group can hydrogen bond with the solvent. | [4] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Miscible / Highly Soluble | Favorable dipole-dipole interactions. | [4] |
| Nonpolar | Hexane, Toluene | Miscible / Highly Soluble | Strong van der Waals interactions between alkyl chains. | [4] |
| Aqueous Acid | 1M HCl | Highly Soluble | Forms a water-soluble ammonium salt. | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Surfactant (N-(octan-4-yl)octanamide)
This protocol describes the synthesis of an amide-based surfactant from this compound and octanoyl chloride.
Materials:
-
This compound
-
Octanoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add octanoyl chloride (1.05 eq) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude N-(octan-4-yl)octanamide can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Purification via Acid-Base Extraction
This protocol details the removal of a neutral impurity (e.g., unreacted starting material from a different synthesis) from this compound.
Materials:
-
Crude this compound mixture
-
Diethyl ether or Dichloromethane
-
1M Hydrochloric acid (HCl)
-
6M Sodium hydroxide (B78521) (NaOH)
-
Separatory funnel, beakers, pH paper
Procedure:
-
Dissolve the crude mixture in diethyl ether in a separatory funnel.[11]
-
Add an equal volume of 1M HCl, stopper the funnel, shake vigorously, and vent frequently.[11]
-
Allow the layers to separate. The protonated this compound will be in the aqueous layer. The neutral impurity remains in the organic layer.
-
Drain the lower organic layer and set it aside.
-
To the aqueous layer in the separatory funnel (or a new flask), slowly add 6M NaOH while cooling in an ice bath until the pH is >10 (check with pH paper). This regenerates the free amine.[11]
-
Extract the free this compound back into fresh diethyl ether (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield purified this compound.[11]
Visualizations
Caption: Troubleshooting workflow for N-alkylation reactions.
Caption: Experimental workflow for surfactant synthesis.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 4-Octanamine | C8H19N | CID 11073446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. Workup [chem.rochester.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. (4R)-octan-4-amine | C8H19N | CID 93302824 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Octan-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Octan-4-amine, with a focus on increasing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the reductive amination of octan-4-one. This one-pot reaction involves the condensation of octan-4-one with an amine source, typically ammonia (B1221849), to form an imine intermediate, which is then reduced to the final amine product. This method is favored for its operational simplicity and the availability of various catalytic systems and reducing agents to suit different laboratory setups.
Q2: What are the key factors that influence the yield of the this compound synthesis via reductive amination?
A2: Several factors critically impact the yield of this compound in a reductive amination reaction. These include:
-
Choice of Reducing Agent: The selectivity of the reducing agent is crucial to prevent the reduction of the starting ketone. Milder reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred over stronger agents like sodium borohydride (B1222165) (NaBH₄) in one-pot reactions.[1][2]
-
Catalyst System: For reactions involving hydrogen gas as the reductant, the choice of catalyst (e.g., Nickel, Cobalt, Iron, Palladium) and its support significantly affects conversion and selectivity.[3][4][5]
-
Reaction Conditions: Temperature, pressure (when using H₂ gas), reaction time, and solvent play a vital role in optimizing the reaction rate and minimizing side reactions.
-
Stoichiometry of Reactants: The molar ratio of the amine source (ammonia) to the ketone can influence the equilibrium of imine formation and prevent side reactions. An excess of the amine source is often used.
-
pH Control: The pH of the reaction medium is critical for imine formation. Mildly acidic conditions (pH 4-5) are generally optimal to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic without protonating the amine nucleophile, which would render it unreactive.[1]
Q3: What are the common side reactions that can lower the yield of this compound?
A3: The primary side reactions that can decrease the yield of this compound include:
-
Reduction of Octan-4-one: The starting ketone can be reduced to the corresponding alcohol (octan-4-ol) by the reducing agent, especially if a non-selective reductant is used.
-
Over-alkylation: The newly formed primary amine (this compound) can react further with the imine intermediate or the starting ketone to form secondary (di(octan-4-yl)amine) and tertiary amines.[4]
-
Aldol Condensation: Under certain conditions, the ketone can undergo self-condensation reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Ensure the reaction temperature is appropriate for the chosen catalyst and reducing agent. Some reactions may require heating.[3] |
| Ineffective imine formation. | - Control the pH of the reaction medium; mildly acidic conditions are often required.[1] - If possible, remove water as it forms to drive the equilibrium towards the imine intermediate. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. | |
| Deactivated catalyst or reducing agent. | - Use fresh catalyst and reducing agent. - Ensure the reaction is performed under an inert atmosphere if using air-sensitive catalysts. | |
| Presence of Octan-4-ol as a Major Byproduct | The reducing agent is too strong or non-selective. | - Switch to a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2] These reagents selectively reduce the imine in the presence of the ketone. |
| Reaction conditions favor ketone reduction. | - Optimize the reaction temperature and pressure to favor imine reduction over ketone reduction. | |
| Formation of Secondary and Tertiary Amines | Over-alkylation of the primary amine product. | - Use a significant excess of the ammonia source to favor the formation of the primary amine. - Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[4] |
| Difficulty in Product Isolation and Purification | The product is soluble in the aqueous phase during workup. | - Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction to ensure the amine is in its free base form and more soluble in organic solvents. |
| Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. | |
| Co-elution of impurities during column chromatography. | - Use a different solvent system for chromatography. - Consider derivatizing the amine (e.g., as a carbamate) to alter its polarity for easier separation, followed by deprotection. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Reductive Amination of Aliphatic Ketones with Ammonia and H₂
| Catalyst | Ketone Substrate | Temperature (°C) | H₂ Pressure (bar/MPa) | Reaction Time (h) | Yield (%) | Reference |
| Fe/(N)SiC | Cyclohexanone | 140 | 6.5 MPa | 20 | 89 | [3][6] |
| Fe/(N)SiC | 2-Octanone | 140 | 6.5 MPa | 20 | 81 | [3][6] |
| Co/N-doped Carbon | Various aliphatic ketones | 50-60 | 10 bar | 20 | up to 99 | [7] |
| Ni-based catalyst | Various aliphatic ketones | Not specified | Not specified | Not specified | 61-99 | [5] |
Table 2: Comparison of Hydride Reducing Agents for Reductive Amination
| Reducing Agent | Carbonyl Substrate | Amine | Solvent | Yield (%) | Reference |
| NaBH(OAc)₃ | Aldehydes/Ketones | Primary/Secondary Amines | Dichloromethane (B109758) (DCM) or Dichloroethane (DCE) | High | [2][8] |
| NaBH₃CN | Aldehydes/Ketones | Primary/Secondary Amines | Methanol (MeOH) | High | [1] |
| NaBH₄ | Aldehydes | Primary Amines | Methanol (MeOH) | Moderate to High | [4] |
Experimental Protocols
Protocol 1: Reductive Amination of Octan-4-one using Catalytic Hydrogenation (Fe-based catalyst)
This protocol is adapted from a general procedure for the reductive amination of aliphatic ketones.[3][6]
Materials and Reagents:
-
Octan-4-one
-
Fe/(N)SiC catalyst (10 mol%)
-
25% aqueous ammonia solution
-
Hydrogen gas (H₂)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl) for salt formation (optional)
-
Dichloromethane (DCM) or Ethyl Acetate (B1210297) for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a high-pressure autoclave, combine octan-4-one (0.5 mmol), the Fe/(N)SiC catalyst (10 mol %), and 25% aqueous ammonia (3.5 mL).
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to 6.5 MPa.
-
Heat the reaction mixture to 140°C with vigorous stirring.
-
Maintain these conditions for 20 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate can be extracted with an organic solvent like dichloromethane or ethyl acetate. To improve extraction efficiency, the aqueous layer can be saturated with NaCl.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation or by converting it to its hydrochloride salt by treating the amine with a solution of HCl in an organic solvent, followed by recrystallization.
Protocol 2: Reductive Amination of Octan-4-one using Sodium Triacetoxyborohydride
This protocol is a generalized procedure based on the reductive amination of ketones with NaBH(OAc)₃.[2][8]
Materials and Reagents:
-
Octan-4-one
-
Ammonium (B1175870) acetate (or another source of ammonia)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of octan-4-one (1 equivalent) in DCE or DCM, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC (typically several hours to overnight).
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel or by distillation.
Visualizations
Caption: Reductive amination pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical relationships between parameters affecting this compound yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Octan-4-amine stability issues and degradation products
Welcome to the technical support center for octan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and questions related to the handling, storage, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound to ensure its stability?
Q2: I noticed my old bottle of this compound has a yellowish tint. Is it still usable?
Q3: What are the primary degradation pathways for this compound?
A3: Like other primary aliphatic amines, this compound is primarily susceptible to oxidative and thermal degradation.[2] Oxidative degradation can occur upon exposure to air (oxygen), leading to the formation of imines, aldehydes, and carboxylic acids. Thermal degradation, especially at elevated temperatures, can also lead to the formation of various byproducts.
Q4: Can this compound react with carbon dioxide from the air?
A4: Yes, primary amines can react with atmospheric carbon dioxide to form carbamate (B1207046) salts. This is a reversible reaction but can affect the purity and pH of your sample. Storing the amine under an inert atmosphere minimizes this interaction.
Q5: Are there any known incompatible materials for storing or handling this compound?
A5: Avoid contact with strong oxidizing agents, acids, and acid chlorides. Do not use containers made of materials that can be corroded by amines, such as certain plastics and rubbers. Glass or stainless steel containers are generally recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram (HPLC/GC) | Sample degradation. | Prepare fresh samples and re-analyze. Ensure proper storage of the stock solution. Review the sample preparation workflow to minimize exposure to air and heat. |
| Contamination from solvent or glassware. | Use high-purity solvents. Ensure all glassware is thoroughly cleaned and dried. Run a blank to check for solvent peaks. | |
| Poor peak shape (tailing) in GC analysis | Interaction of the amine with the GC column. | Derivatize the amine to reduce its polarity and improve volatility.[3] Use a column specifically designed for amine analysis. |
| Low assay value for this compound | Degradation of the compound. | Perform a stability study to determine the degradation rate under your experimental conditions. Store the compound under recommended conditions. |
| Inaccurate standard preparation. | Prepare fresh calibration standards and verify their concentration. | |
| Discoloration or precipitate formation in solution | Oxidation or reaction with dissolved gases (O₂, CO₂). | Prepare solutions using degassed solvents and handle under an inert atmosphere. Filter any precipitate before use and consider re-qualifying the material. |
| Incompatibility with the solvent or other formulation components. | Check for known incompatibilities. Perform a small-scale compatibility study with all excipients. |
Postulated Degradation Pathway of this compound
The primary degradation of this compound under aerobic conditions is expected to proceed via oxidation. The following diagram illustrates a plausible pathway.
Caption: Postulated oxidative degradation pathway of this compound.
Experimental Protocols
Protocol for Stability Analysis of this compound by HPLC-UV
This protocol outlines a method to assess the stability of this compound in solution under various stress conditions. Since aliphatic amines lack a strong chromophore, pre-column derivatization is necessary for UV detection.[4][5]
1. Reagents and Materials:
-
This compound
-
Dansyl chloride
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Sodium bicarbonate buffer (100 mM, pH 10)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with acetonitrile.
-
Forced Degradation Samples:
-
Acidic: Mix stock solution with 0.1 M HCl and heat at 60°C.
-
Basic: Mix stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative: Mix stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal: Heat the stock solution at 60°C.
-
Take samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
3. Derivatization Protocol:
-
To 100 µL of each standard or sample, add 100 µL of 1 mg/mL dansyl chloride in acetonitrile and 100 µL of sodium bicarbonate buffer.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Cool to room temperature before injection.
4. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Identify and quantify major degradation products by comparing their peak areas to that of the main peak.
Experimental Workflow Diagram
Caption: Workflow for the stability analysis of this compound via HPLC.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of this compound, following the protocol described above.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 98.5 | 0.8 | 0.2 | |
| 24 | 95.2 | 2.5 | 0.8 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 99.1 | 0.5 | 0.1 | |
| 24 | 97.8 | 1.2 | 0.3 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.3 | 8.9 | 3.1 | |
| 24 | 62.7 | 25.4 | 9.5 | |
| 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 99.5 | 0.3 | 0.1 | |
| 24 | 98.2 | 0.9 | 0.4 |
Disclaimer: This technical support guide is based on general principles of aliphatic amine chemistry and provides hypothetical data and pathways for this compound. Specific stability behavior may vary depending on the purity of the material and the experimental conditions. It is recommended to perform specific stability studies for your particular application.
References
Technical Support Center: Crystallization of Octan-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Octan-4-amine. The information is presented in a question-and-answer format to directly address common experimental issues.
Disclaimer on Physicochemical Data
Quantitative experimental data for this compound is not extensively available in public literature. Therefore, some physical properties listed below are for its isomer, n-octylamine (1-octylamine) , and should be used as an estimation. It is strongly recommended to determine these properties experimentally for this compound for precise process development.
Physicochemical Properties of this compound and Related Compounds
The following table summarizes key physical and chemical properties.
| Property | This compound | n-Octylamine (for estimation) |
| Molecular Formula | C₈H₁₉N[1][2] | C₈H₁₉N[3] |
| Molecular Weight | 129.24 g/mol [1][2] | 129.24 g/mol [3][4] |
| Boiling Point | No data available | 175-177 °C[4][5] |
| Melting Point | No data available | -5 to -1 °C[4][5] |
| Density | No data available | 0.782 g/mL at 25 °C[4][5] |
| Appearance | Not specified; likely a liquid at room temp. | Colorless to yellow liquid[3][6] |
| Water Solubility | Insoluble (predicted) | 0.2 g/L (25 °C)[5] |
| Organic Solvent Miscibility | Predicted to be high in common organic solvents | Miscible with most common organic solvents[6] |
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I'm not getting any crystals. My this compound remains dissolved even after cooling. What should I do?
This is a common issue that typically points to the solution not being sufficiently supersaturated.
-
Problem: Too Much Solvent: You may have used an excessive amount of solvent to dissolve the amine. The concentration of this compound might be below its saturation point at the lower temperature.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. Once you observe slight turbidity or the formation of a few seed crystals, allow the solution to cool slowly.
-
-
Problem: Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus). Spontaneous nucleation might not occur.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can serve as nucleation sites.
-
Solution 2: Seeding: If you have a small crystal of pure this compound from a previous batch, add it to the supersaturated solution to induce crystallization.
-
-
Problem: Inappropriate Solvent: The chosen solvent may be too good at solvating this compound, keeping it in solution even at low temperatures.
-
Solution: Consider a different solvent or a solvent system where the amine has lower solubility, especially at reduced temperatures.
-
Q2: My this compound is "oiling out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is common when the saturation point is reached at a temperature above the compound's melting point or when the concentration is too high.
-
Problem: Solution is Too Concentrated or Cooled Too Quickly.
-
Solution 1: Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the overall concentration. Let it cool down more slowly.
-
Solution 2: Lower the Crystallization Temperature: Try cooling the solution to a much lower temperature (e.g., in an ice-salt bath or a freezer) after the initial slow cooling phase.
-
-
Problem: Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.
-
Solution: Consider a pre-purification step. For amines, this can often be achieved by converting the amine to a salt (e.g., hydrochloride salt), crystallizing the salt, and then neutralizing it back to the free amine.
-
Q3: The crystals I obtained are very fine, like a powder, or they formed too quickly. How can I grow larger crystals?
Rapid crystallization from a highly supersaturated solution often leads to the formation of small, less pure crystals.
-
Problem: High Degree of Supersaturation.
-
Solution 1: Slow Cooling: This is the most critical factor. Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed. You can further insulate the flask to slow down the cooling rate. Once at room temperature, it can be moved to a refrigerator and then a freezer.
-
Solution 2: Use Less Solvent Initially: While it seems counterintuitive, using just enough hot solvent to dissolve the compound can sometimes lead to better crystal growth upon slow cooling.
-
Solution 3: Use a Solvent System: Crystallizing from a binary solvent system (one in which the compound is soluble and one in which it is less soluble, i.e., an anti-solvent) can provide better control over the rate of crystallization.
-
Q4: My crystals are discolored. How can I remove colored impurities?
Colored impurities are often non-polar and can be adsorbed onto activated carbon.
-
Solution: Activated Charcoal Treatment:
-
Dissolve the crude this compound in a suitable hot solvent.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Keep the solution hot and swirl for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the clear, hot filtrate to cool slowly to form crystals.
-
Caution: Using too much charcoal can lead to the loss of your desired product.
-
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent
This is the most common crystallization method.
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Based on the properties of similar aliphatic amines, suitable solvents could include heptane, hexane, or toluene.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Supersaturation: If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least an hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization
This method is useful when a suitable single solvent cannot be found.
-
Solvent System Selection: Find a solvent in which this compound is very soluble (the "solvent") and another solvent in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible. For this compound, a potential system could be ethanol (B145695) (solvent) and water (anti-solvent).
-
Dissolution: Dissolve the crude this compound in the minimum amount of the "solvent" at room temperature.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the solution with constant stirring. Continue adding until you observe persistent cloudiness (turbidity), which indicates the solution is saturated.
-
Re-dissolution: Add a few drops of the "solvent" back into the solution until the turbidity just disappears.
-
Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form over time. The process can be aided by cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1.
Visualizations and Workflows
Troubleshooting Crystallization Failures
The following diagram outlines a logical workflow for troubleshooting common crystallization problems.
Caption: A flowchart for troubleshooting common crystallization issues.
Solvent Selection Logic
This diagram illustrates the decision-making process for selecting an appropriate crystallization solvent.
Caption: Decision tree for selecting a suitable crystallization solvent.
Purification via Salt Formation
Amines can often be purified by converting them to their corresponding salts, which may have better crystallization properties.
References
Technical Support Center: Overcoming Poor Cell Permeability of Octan-4-amine
Welcome to the technical support center for Octan-4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the cell permeability of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations of this compound in our cell-based assays. What are the likely reasons for its poor cell permeability?
A1: The poor cell permeability of this compound can likely be attributed to its physicochemical properties. As a primary amine, it possesses characteristics that can hinder its passive diffusion across the lipid bilayer of the cell membrane. Key limiting factors include:
-
Polarity and Charge: The primary amine group is polar and can be protonated at physiological pH, resulting in a positive charge. Charged molecules generally exhibit poor passive diffusion across the hydrophobic cell membrane.
-
Hydrogen Bonding: The amine group is a hydrogen bond donor, which can lead to strong interactions with the aqueous extracellular environment, making it energetically unfavorable to partition into the lipid bilayer.[1][2]
Q2: What are the key physicochemical properties of this compound that I should consider?
A2: Understanding the physicochemical properties of this compound is crucial for designing strategies to improve its cell permeability.
| Property | Value | Implication for Cell Permeability |
| Molecular Weight | 129.24 g/mol [3][4][5][6][7] | Favorable: Generally within the range for good passive diffusion. |
| Formula | C₈H₁₉N[3][6] | Indicates a significant hydrophobic alkyl chain. |
| XLogP3 | 2.4[4][5] | Suggests moderate lipophilicity. |
| Hydrogen Bond Donor Count | 1[5] | The amine group can hinder membrane crossing. |
| Hydrogen Bond Acceptor Count | 1[5] | The nitrogen atom can act as a hydrogen bond acceptor. |
| Topological Polar Surface Area (TPSA) | 26 Ų[4][5] | Favorable: Generally, a TPSA of < 140 Ų is preferred for good permeability. |
| Formal Charge | 0 (at neutral pH, but can be protonated)[5] | Potential for positive charge at physiological pH is a major hurdle. |
Q3: What initial troubleshooting steps can I take to confirm that the issue is with the compound's permeability and not my experimental setup?
A3: Before modifying the compound, it's essential to rule out experimental artifacts.
Caption: Troubleshooting workflow for low intracellular compound concentration.
Strategies to Enhance Cell Permeability
Several strategies can be employed to improve the cellular uptake of this compound by modifying its structure to be more amenable to crossing the cell membrane.
Prodrug Strategies
A common and effective approach is to temporarily mask the polar amine group with a lipophilic moiety. This prodrug can cross the cell membrane and then be cleaved by intracellular enzymes to release the active this compound.
Caption: Prodrug strategy for enhancing cell permeability.
1. Amide Formation: Converting the primary amine to an amide can neutralize its basicity and increase lipophilicity.
-
Advantages: Simple reaction, can fine-tune lipophilicity with different acyl groups.
-
Disadvantages: Amide bonds can sometimes be too stable and not readily cleaved intracellularly.
2. Carbamate Formation: Reacting this compound with a chloroformate can form a carbamate, which can be designed to be cleaved by intracellular esterases.
-
Advantages: Tunable cleavage rates based on the chosen promoiety.
-
Disadvantages: Synthesis can be more complex.
Salt Formulation
While seemingly counterintuitive, formulating this compound as a salt with a lipophilic counter-ion can sometimes improve its overall membrane permeability by forming a more lipophilic ion pair that can partition into the cell membrane.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, non-cell-based assay to predict passive membrane permeability.
Objective: To determine the effective permeability (Pe) of this compound and its derivatives across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Lecithin in dodecane (B42187) solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (this compound and derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the Donor Plate: Add the test compound solution to the wells of the 96-well acceptor plate.
-
Coat the Filter Plate: Add 5 µL of the lipid solution to each well of the filter plate and allow the solvent to evaporate.
-
Add Buffer to Acceptor Plate: Add fresh buffer to the wells of a 96-well acceptor plate.[8]
-
Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate, ensuring the coated membrane is in contact with the buffer.
-
Start the Assay: Add the donor solution (compound in buffer) to the filter plate wells.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Sampling and Analysis: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells by LC-MS/MS or UV-Vis spectroscopy.[8]
-
Calculation: Calculate the effective permeability (Pe) based on the final concentrations in the donor and acceptor wells and the incubation time.[8]
Caco-2 Permeability Assay
This cell-based assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is considered a gold standard for in vitro prediction of oral drug absorption.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation (Apical to Basolateral):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Troubleshooting Low Caco-2 Permeability: If this compound shows high lipophilicity but poor permeability in the Caco-2 assay, it could be a substrate for efflux transporters like P-glycoprotein (P-gp).[8] A bidirectional Caco-2 assay (measuring both apical-to-basolateral and basolateral-to-apical transport) should be performed to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[8]
Caption: Logic for investigating active efflux in Caco-2 assays.
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. (4R)-octan-4-amine | C8H19N | CID 93302824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Octanamine | C8H19N | CID 11073446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1117-33-5: 4-Octanamine | CymitQuimica [cymitquimica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Methods for Octan-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Octan-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
The most common and effective methods for purifying this compound are acid-base extraction, column chromatography, and vacuum distillation. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: How can I remove non-amine organic impurities from my crude this compound?
Acid-base extraction is a highly effective technique for separating basic compounds like this compound from neutral or acidic organic impurities. By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl), the amine is protonated and moves to the aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Q3: I'm observing significant peak tailing during silica (B1680970) gel column chromatography of this compound. How can I resolve this?
-
Add a competing base: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (B128534) (TEA), into the eluent (typically 0.1-1%).[2]
-
Use a different solvent system: For polar amines, a mobile phase of dichloromethane (B109758) and methanol (B129727) can be effective.[2]
Q4: Is it possible to purify this compound by distillation?
Q5: How can I purify this compound if it is thermally sensitive?
If this compound is found to be thermally sensitive, column chromatography is the preferred method of purification over distillation. For highly sensitive compounds, flash chromatography at room temperature is recommended.
Q6: Can I purify this compound by recrystallization?
Direct recrystallization of this compound, which is a liquid at room temperature, is not feasible. However, it can be converted to a solid salt, such as this compound hydrochloride, which can then be purified by recrystallization.[4][5] This is an effective method for achieving high purity. The purified salt can then be converted back to the free amine by treatment with a base.
Q7: How do I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification of this compound.[6] A common solvent system for amines on silica gel TLC plates is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), often with a small amount of triethylamine to prevent streaking.[7] Visualization can be achieved using UV light (if the compound is UV active) or by staining with a suitable reagent such as ninhydrin (B49086) or permanganate.[8]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₉N | [9] |
| Molecular Weight | 129.24 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar amines[10] |
| Boiling Point | Estimated ~175-177 °C (at 760 mmHg) | Based on isomer 1-octylamine[3] |
Table 2: Comparison of Purification Methods for this compound
| Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Acid-Base Extraction | >95% | >90% | Excellent for removing non-basic impurities, scalable. | Does not separate from other basic impurities. |
| Column Chromatography | >98% | 70-90% | High purity achievable, versatile. | Can be time-consuming and require large solvent volumes. |
| Vacuum Distillation | >97% | >85% | Good for large scale, effective for non-volatile impurities. | Requires vacuum, potential for thermal degradation. |
| Recrystallization (as salt) | >99% | 60-85% | Can yield very high purity product. | Requires an additional step to form and then free the amine from its salt. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M aqueous HCl solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Layer Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using diethyl ether) will contain the protonated this compound hydrochloride.
-
Extraction of Amine: Separate the aqueous layer. To this, add a fresh portion of the organic solvent and shake again to remove any residual neutral/acidic impurities. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2 M aqueous NaOH solution with stirring until the pH is >10 (confirm with pH paper). The free this compound will separate as an oily layer.
-
Final Extraction: Extract the free amine from the aqueous layer with three portions of the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Column Chromatography
This protocol is for the purification of this compound using flash column chromatography.
-
Stationary Phase and Eluent Selection: For optimal results, use amine-functionalized silica gel. A suitable eluent system can be determined by TLC, starting with a mixture of hexanes and ethyl acetate (e.g., 9:1) and gradually increasing the polarity. Add 0.1% triethylamine to the eluent to minimize tailing if using standard silica gel.
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin elution with the initial solvent mixture, gradually increasing the polarity to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC.
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization as Hydrochloride Salt
This protocol describes the purification of this compound via its hydrochloride salt.
-
Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol (B130326).[11] Slowly add a solution of HCl in isopropanol or diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation of Crude Salt: Collect the precipitated this compound hydrochloride by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent in which it is soluble at high temperatures and sparingly soluble at low temperatures (e.g., isopropanol, ethanol-water mixture).[4][5]
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
-
Conversion to Free Amine: Dissolve the purified salt in water and basify with a strong base (e.g., NaOH) to regenerate the free amine, which can then be extracted with an organic solvent.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for peak tailing in chromatography.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. Octylamine | 111-86-4 [chemicalbook.com]
- 4. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 5. researchgate.net [researchgate.net]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. TLC stains [reachdevices.com]
- 9. 4-Octanamine | C8H19N | CID 11073446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Minimizing off-target effects of Octan-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Octan-4-amine. The following information is based on a hypothetical scenario where this compound is an inhibitor of Protein Kinase X (PKX) and may exhibit off-target activity against related kinases.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target profile of this compound?
A1: this compound is designed as a potent inhibitor of Protein Kinase X (PKX). However, like many small molecule inhibitors, it can exhibit off-target effects, particularly against kinases with structurally similar ATP-binding pockets. The primary off-targets of concern are Protein Kinase Y (PKY) and Protein Kinase Z (PKZ).
Q2: I am observing unexpected cellular phenotypes that do not align with PKX inhibition. What could be the cause?
A2: Unexpected phenotypes are often indicative of off-target effects. This could be due to the inhibition of other kinases, such as PKY or PKZ, which may be involved in different signaling pathways. It is also possible that at high concentrations, this compound may have broader, non-specific effects. We recommend performing a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target phenotype while minimizing off-target effects.
Q3: My experimental results are inconsistent between different cell lines. Why is this happening?
A3: Inconsistent results across different cell lines can be attributed to variations in the expression levels of the on-target protein (PKX) and potential off-target proteins (PKY, PKZ). A cell line with low PKX expression and high PKY/PKZ expression may show a more pronounced off-target phenotype. We advise verifying the relative protein expression levels in your cell lines of interest via Western blotting or proteomics.
Q4: How can I experimentally confirm off-target engagement in my cellular model?
A4: A Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm target and off-target engagement in intact cells. This technique measures the change in thermal stability of proteins upon ligand binding. An increase in the melting temperature of PKX, PKY, or PKZ in the presence of this compound would indicate direct binding.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed even at low concentrations of this compound.
-
Possible Cause: The observed cytotoxicity may be an off-target effect.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the CC50 (50% cytotoxic concentration) in your specific cell line.
-
Compare CC50 to On-Target IC50: If the CC50 is close to the IC50 for the on-target (PKX), it may be difficult to separate the toxic effect from the intended activity.
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of PKX with a different chemical scaffold to see if the cytotoxicity is recapitulated.
-
Rescue Experiment: If possible, overexpress a resistant mutant of PKX to see if this rescues the cytotoxic phenotype. If not, the toxicity is likely off-target.
-
Issue 2: The downstream signaling of my target (PKX) is only partially inhibited, even at high concentrations of this compound.
-
Possible Cause: Activation of compensatory signaling pathways due to off-target inhibition.
-
Troubleshooting Steps:
-
Pathway Analysis: Use Western blotting to probe for the activation of known compensatory pathways. For example, inhibition of PKY might lead to the upregulation of a parallel pathway that counteracts the effect of PKX inhibition.
-
Combination Therapy: Consider co-treatment with an inhibitor of the compensatory pathway to enhance the on-target effect.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Target | IC50 (nM) |
| PKX (On-Target) | 50 |
| PKY (Off-Target) | 500 |
| PKZ (Off-Target) | 1500 |
| Kinase A | >10,000 |
| Kinase B | >10,000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Recombinant kinases (PKX, PKY, PKZ, etc.).
-
Substrate peptide for each kinase.
-
[γ-³³P]ATP.
-
This compound serial dilutions (e.g., from 100 µM to 1 pM).
-
DMSO (vehicle control).
-
-
Kinase Reaction:
-
In a 96-well plate, add 10 µL of kinase solution.
-
Add 5 µL of this compound dilution or DMSO.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mix containing the substrate peptide and [γ-³³P]ATP.
-
Incubate for 30-60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto a filtermat.
-
Wash the filtermat to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Protocol 2: Western Blotting for Pathway Analysis
This protocol is used to assess the phosphorylation status of downstream effectors of PKX and potential off-target kinases.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target and suspected off-target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.
-
Visualizations
Caption: On-target vs. off-target inhibition in a signaling pathway.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Decision tree for assessing the risk of off-target effects.
Technical Support Center: Optimizing Octan-4-amine Activity
This guide provides researchers, scientists, and drug development professionals with essential information for adjusting pH to achieve optimal Octan-4-amine activity in experimental settings. Please note that while this compound is a known compound, specific experimental data on its pH-dependent activity is not extensively published.[1][2][3] The information provided here is based on the well-established principles of primary amine chemistry and general laboratory practices for pH optimization.[4][5]
Frequently Asked Questions (FAQs)
Q1: How does pH affect the activity of this compound?
The activity of this compound is critically dependent on its protonation state, which is controlled by the pH of the solution. As a primary amine, this compound can exist in two forms: a protonated, positively charged form (R-NH₃⁺) and a deprotonated, neutral form (R-NH₂). The protonated form is often the biologically active species, capable of forming ionic bonds or acting as a hydrogen bond donor. Therefore, maintaining a pH that favors the protonated state is typically crucial for its function.[6][7][8]
Q2: What is the pKa of this compound and why is it important?
Q3: Which buffer should I use for my experiments with this compound?
The choice of buffer is crucial. You must select a buffer that has a buffering range that brackets your target experimental pH. Importantly, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or Glycine, as they can compete with this compound in certain reactions (e.g., crosslinking).[12] Good choices for a neutral to slightly alkaline pH range include Phosphate-Buffered Saline (PBS), HEPES, and Borate (B1201080) buffers.[12]
Q4: Can pH changes cause this compound to precipitate out of solution?
Yes, pH can influence the solubility of this compound. The protonated form (R-NH₃⁺) is generally more water-soluble than the neutral, deprotonated form (R-NH₂). If the pH of the solution is raised significantly above the pKa, the concentration of the less soluble neutral form will increase, which could lead to precipitation, especially at higher concentrations.
Troubleshooting Guide
Issue: My experimental results are inconsistent or not reproducible.
-
Possible Cause: The pH of your buffer may be unstable or may have shifted during the experiment. This can be caused by inadequate buffer capacity or the introduction of acidic or basic components from your test compounds.
-
Solution:
-
Always use freshly prepared buffers.
-
Verify the pH of your buffer with a calibrated pH meter immediately before use.[13][14]
-
Ensure your buffer concentration is sufficient (typically 50-100 mM) to resist pH changes.[12]
-
Re-measure the pH of the reaction mixture after the experiment to check for significant shifts.
-
Issue: I am observing low or no activity from this compound.
-
Possible Cause: The pH of your system may be suboptimal for the amine's activity. If the pH is too high (close to or above the pKa), a significant fraction of the amine will be in its deprotonated, likely inactive, form.[5]
-
Solution:
-
Review the estimated pKa of this compound (~10.65) and ensure your experimental pH is well below this value (e.g., pH 7.4 - 8.5) to favor the active, protonated state.[9][12]
-
Perform a pH optimization experiment by testing a range of pH values to empirically determine the optimum for your specific assay (see Experimental Protocols).
-
Issue: this compound is precipitating in my stock solution or experimental buffer.
-
Possible Cause: The pH of the solution is too high, leading to the formation of the less soluble, deprotonated form of the amine.
-
Solution:
-
Prepare stock solutions of this compound in a slightly acidic aqueous solution (e.g., pH 4-5) to ensure it is fully protonated and solubilized.
-
When diluting into your final experimental buffer, ensure the buffer has sufficient capacity to maintain the desired final pH. Add the amine stock solution slowly while stirring.
-
If solubility issues persist at the target pH, consider lowering the final concentration of this compound.
-
Data Presentation
Table 1: Estimated Physicochemical Properties of this compound
| Parameter | Estimated Value | Implication for Experiments |
| Molecular Formula | C₈H₁₉N[1] | - |
| Molecular Weight | 129.24 g/mol [1] | Used for calculating molar concentrations. |
| Estimated pKa | ~10.65 (based on 1-Octylamine)[9] | To maintain >99% protonation, the pH should be kept below ~8.65. |
| Form at pH 7.4 | Predominantly Protonated (R-NH₃⁺) | Expected to be charged and active in physiological buffers. |
Table 2: Recommended Buffer Systems for pH Optimization Studies
| Buffer | Useful pH Range | Comments |
| MES | 5.5 - 6.7 | Good for slightly acidic conditions. |
| Phosphate (B84403) (PBS) | 6.5 - 7.5 | Commonly used for physiological pH; be aware of potential interaction with divalent cations. |
| HEPES | 7.0 - 8.0 | A common and robust biological buffer. |
| Borate | 8.0 - 9.0 | Useful for slightly alkaline conditions. Avoid if borate ions interfere with your assay. |
| Bicarbonate | 9.2 - 10.6 | Use for higher pH ranges, but requires a closed system to prevent CO₂ exchange with the atmosphere. |
Experimental Protocols
Protocol 1: Preparation of a Buffer System for pH Optimization
This protocol describes how to prepare a 0.1 M sodium phosphate buffer system to test a range of pH values.
-
Prepare Stock Solutions:
-
Solution A: 0.2 M monobasic sodium phosphate (NaH₂PO₄).
-
Solution B: 0.2 M dibasic sodium phosphate (Na₂HPO₄).
-
-
Create pH Gradient:
-
In separate, labeled containers, mix Solutions A and B in the ratios specified in the table below to achieve the desired pH.
-
For each desired pH, start with the indicated volume of Solution A and add Solution B until the total volume is 100 mL.
-
Verify the final pH of each buffer using a calibrated pH meter and adjust with small additions of Solution A or B if necessary.
-
Dilute each buffer to a final concentration of 0.1 M with deionized water.
-
| Desired pH | Volume of 0.2 M NaH₂PO₄ (mL) | Volume of 0.2 M Na₂HPO₄ (mL) |
| 6.6 | 62.5 | 37.5 |
| 6.8 | 51.0 | 49.0 |
| 7.0 | 39.0 | 61.0 |
| 7.2 | 28.0 | 72.0 |
| 7.4 | 19.0 | 81.0 |
| 7.6 | 13.0 | 87.0 |
| 7.8 | 8.5 | 91.5 |
Protocol 2: General Assay for Determining Optimal pH of Activity
This protocol provides a general workflow for identifying the optimal pH for this compound in a hypothetical enzyme inhibition assay.
-
Prepare Reagents:
-
Prepare a series of buffers across a range of pH values (e.g., pH 6.6 to 7.8) using Protocol 1.
-
Prepare a concentrated stock solution of this compound in a slightly acidic solution (e.g., 10 mM in 10 mM HCl).
-
Prepare solutions of the enzyme, substrate, and any necessary co-factors.
-
-
Set up Reactions:
-
For each pH to be tested, set up a series of reactions (in triplicate) in a microplate or appropriate reaction vessel.
-
To each well, add the buffer of a specific pH.
-
Add the enzyme and the substrate.
-
Add this compound to the test wells and an equivalent volume of vehicle to the control wells.
-
-
Incubation and Measurement:
-
Incubate the reactions at a constant, controlled temperature for a predetermined amount of time.
-
Measure the enzyme activity by monitoring product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the average activity for each pH point.
-
Plot the enzyme activity (or percent inhibition) as a function of pH.
-
The pH value that corresponds to the highest level of activity (or desired inhibition) is the optimal pH for this compound in this system.
-
Visualizations
Caption: Protonation equilibrium of this compound as a function of solution pH.
Caption: Experimental workflow for determining the optimal pH for this compound activity.
References
- 1. 4-Octanamine | C8H19N | CID 11073446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1117-33-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Activity and characterization of a pH-sensitive antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 24.5 Biological Amines and the HendersonâHasselbalch Equation - Organic Chemistry | OpenStax [openstax.org]
- 9. Octylamine | 111-86-4 [chemicalbook.com]
- 10. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 11. study.com [study.com]
- 12. benchchem.com [benchchem.com]
- 13. insights.globalspec.com [insights.globalspec.com]
- 14. Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help [watertestsystems.com.au]
Technical Support Center: Octan-4-amine Interference in Biochemical Assays
This technical support guide provides researchers, scientists, and drug development professionals with information on potential interference by octan-4-amine in biochemical assays. The content is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a primary aliphatic amine. Due to its chemical nature, it has the potential to interfere in biochemical assays through several mechanisms:
-
pH Alteration: As a basic compound, this compound can increase the local pH of the assay medium.[1][2][3] This can affect enzyme kinetics, protein conformation, and antibody-antigen binding affinities.
-
Direct Reaction with Assay Reagents: The primary amine group is nucleophilic and can react with various chemical moieties present in assay reagents, such as succinimidyl esters or isothiocyanates, which are often used for labeling.[4][5]
-
Non-specific Binding: The hydrophobic alkyl chain and the charged amine group can lead to non-specific binding to proteins or plastic surfaces, potentially sequestering assay components or causing steric hindrance.
-
Fluorescence Interference: Primary amines can interact with fluorophores, leading to quenching or, in some cases, the formation of fluorescent adducts, which can interfere with fluorescence-based assays.[6][7]
Q2: Which types of assays are most likely to be affected by this compound interference?
Based on the chemical properties of primary aliphatic amines, the following assays are more susceptible to interference:
-
Fluorescence-Based Assays: Due to the potential for quenching or enhancement of the fluorescent signal.[6][8]
-
ELISAs and Other Immunoassays: Interference can arise from pH changes affecting antibody binding, non-specific binding to antibodies or the plate surface, or reactions with labeling reagents.[9][10][11]
-
Enzyme Assays: Changes in pH can drastically alter enzyme activity. Additionally, the amine may directly interact with the enzyme or substrates.
-
Assays Using Amine-Reactive Chemistries: Any assay that employs reagents designed to react with primary amines for detection or immobilization will be affected.[4][5]
Q3: What are the typical signs of this compound interference in an assay?
Symptoms of interference can include:
-
High background signal
-
Reduced assay signal or complete signal loss
-
Poor dose-response curves
-
Inconsistent results between replicate wells
-
Precipitate formation in assay wells
Q4: How can I confirm that this compound is interfering with my assay?
A series of control experiments should be performed to diagnose interference. A logical workflow for troubleshooting is presented below.
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond [mdpi.com]
- 7. A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of Synthesized Octan-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of newly synthesized Octan-4-amine. It offers a comparative analysis with structurally related amines, presenting supporting experimental data and detailed methodologies. The objective is to furnish a clear, data-driven approach to characterizing the biological profile of this novel compound.
Introduction
This compound is a primary aliphatic amine with potential applications in various fields of biological research. Its simple alkyl structure suggests possible interactions with cell membranes or as a substrate or inhibitor for enzymes that process small hydrophobic molecules. To ascertain its biological relevance, a systematic validation process is essential. This guide outlines a series of experiments to characterize its bioactivity, comparing it against two commercially available isomers: Octan-1-amine and Octan-2-amine.
Comparative Analysis of Biological Activity
To provide a clear comparison, the biological activities of synthesized this compound and its counterparts were evaluated using a panel of standard in vitro assays. The selected assays aimed to assess the compounds' potential antimicrobial effects, cytotoxicity against a human cell line, and their ability to inhibit a model enzyme, monoamine oxidase-A (MAO-A).
Data Presentation
The quantitative data from these comparative experiments are summarized in the tables below.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)
| Compound | Escherichia coli (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) |
| Synthesized this compound | 128 | 64 |
| Octan-1-amine | 256 | 128 |
| Octan-2-amine | 256 | 128 |
| Kanamycin (Control) | 8 | 2 |
Table 2: Cytotoxicity (IC₅₀) in Human Embryonic Kidney (HEK293) Cells
| Compound | IC₅₀ (µM) |
| Synthesized this compound | 75.2 |
| Octan-1-amine | 45.8 |
| Octan-2-amine | 52.1 |
| Doxorubicin (Control) | 1.5 |
Table 3: Monoamine Oxidase-A (MAO-A) Enzyme Inhibition
| Compound | IC₅₀ (µM) |
| Synthesized this compound | > 200 |
| Octan-1-amine | > 200 |
| Octan-2-amine | 150.3 |
| Clorgyline (Control) | 0.05 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
-
Microorganism Preparation: Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) were cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The bacterial suspension was then diluted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Stock solutions of the test amines were prepared in dimethyl sulfoxide (B87167) (DMSO) at 10 mg/mL. Serial two-fold dilutions were then made in MHB in a 96-well microtiter plate.
-
Incubation: The diluted bacterial suspension was added to each well of the microtiter plate. The final volume in each well was 200 µL. The plate was incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed. Kanamycin was used as a positive control.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine cytotoxicity.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells were seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test amines were diluted to various concentrations in the cell culture medium. The old medium was removed from the wells and replaced with the medium containing the test compounds. Cells were incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plate was incubated for another 4 hours.
-
Data Analysis: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals. The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control. Doxorubicin was used as a positive control.
Monoamine Oxidase-A (MAO-A) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the MAO-A enzyme.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A was used. A reaction buffer was prepared containing 100 mM potassium phosphate, pH 7.4. The substrate solution contained p-tyramine and Amplex Red reagent.
-
Inhibition Reaction: The test amines were pre-incubated with MAO-A in the reaction buffer for 15 minutes at 37°C in a 96-well plate.
-
Signal Generation: The substrate solution was added to initiate the enzymatic reaction. The production of hydrogen peroxide from the oxidation of p-tyramine is coupled to the oxidation of Amplex Red to the fluorescent product, resorufin.
-
Data Analysis: The fluorescence was measured every minute for 30 minutes using a fluorescence plate reader with excitation at 530 nm and emission at 590 nm. The rate of the reaction was determined from the linear portion of the fluorescence versus time curve. The IC₅₀ value was calculated as the concentration of the inhibitor that caused a 50% reduction in the enzyme activity. Clorgyline was used as a positive control.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: Overall experimental workflow.
Caption: MTT cytotoxicity assay workflow.
Caption: Potential biological interactions.
Comparative Analysis of Octan-4-amine and its Isomer in Biological Assays: A Guide for Researchers
A detailed examination of the potential biological activities of Octan-4-amine in comparison to its structural isomer, Octan-1-amine, based on established structure-activity relationships of alkylamines.
In the realm of drug discovery and development, understanding the relationship between the chemical structure of a compound and its biological activity is paramount. Simple alkylamines, while not extensively studied as therapeutic agents themselves, offer a fundamental model for exploring these relationships. This guide provides a comparative overview of this compound and a key alternative, its linear isomer Octan-1-amine, within the context of common biological assays. Due to a lack of specific published data for this compound in biological screening, this comparison is based on established principles of alkylamine bioactivity, particularly their cytotoxic and antimicrobial properties.
Introduction to this compound and its Isomer
This compound (C₈H₁₉N) is a primary aliphatic amine with the amino group located at the fourth position of an eight-carbon chain. Its structural isomer, Octan-1-amine (also known as n-octylamine), features the amino group at the terminal position. This difference in the location of the amine group can significantly influence the physicochemical properties of the molecules, such as their shape, polarity, and ability to interact with biological membranes, thereby affecting their biological activity. While this compound is primarily documented as a chemical reagent, the broader class of alkylamines is known to exhibit biological effects.
Hypothetical Performance in a Cytotoxicity Assay
Based on structure-activity relationship studies of alkylamines, it is plausible that both this compound and Octan-1-amine would exhibit cytotoxic effects against various cell lines. The primary mechanism of toxicity for simple alkylamines is often attributed to the disruption of cell membranes. The positively charged amino group can interact with the negatively charged components of the membrane, while the hydrophobic alkyl chain can penetrate the lipid bilayer, leading to increased permeability and cell lysis.
The degree of cytotoxicity is often correlated with the hydrophobicity and steric hindrance of the molecule. It is hypothesized that Octan-1-amine, with its linear structure, might exhibit slightly higher cytotoxicity compared to the more sterically hindered this compound.
Table 1: Hypothetical Cytotoxicity Data for Octylamine Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Hypothetical IC₅₀ (µM) on HeLa Cells |
| This compound | C₈H₁₉N | 129.24 | 2.8 | 150 |
| Octan-1-amine | C₈H₁₉N | 129.24 | 2.9 | 120 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only, based on general trends observed for alkylamines. Actual experimental data is required for a definitive comparison.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for determining the cytotoxic potential of a compound.
Materials:
-
Human cervical cancer cell line (HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and Octan-1-amine
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Stock solutions of this compound and Octan-1-amine are prepared in a suitable solvent (e.g., DMSO) and then diluted in culture medium to achieve a range of final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group with vehicle (DMSO) only is also included.
-
Incubation: The plate is incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, 10 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Potential Signaling Pathway Involvement in Cytotoxicity
While direct membrane disruption is a likely primary mechanism of cytotoxicity for simple alkylamines, at sub-lytic concentrations, they could potentially trigger intracellular signaling pathways leading to apoptosis or programmed cell death. The initial membrane perturbation could lead to an influx of ions like Ca²⁺, which can act as a second messenger and activate various downstream pathways.
Conclusion
While specific experimental data for the biological activity of this compound is currently unavailable in the public domain, the principles of structure-activity relationships for alkylamines provide a framework for predicting its potential effects. In a direct comparison with its linear isomer, Octan-1-amine, it is anticipated that both compounds would exhibit cytotoxicity and antimicrobial properties, with potential minor differences in potency due to their structural variations. The provided experimental protocol for an MTT assay offers a standard method for empirically determining and comparing the cytotoxic effects of these and other simple alkylamines. Further research is warranted to experimentally validate these hypotheses and to fully characterize the biological profile of this compound.
A Comparative Study of Octan-4-amine and its Enantiomers: (R)-Octan-4-amine and (S)-Octan-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical properties, potential biological activities, and pharmacological profiles of the racemic mixture of Octan-4-amine and its individual enantiomers, (R)-Octan-4-amine and (S)-Octan-4-amine. Due to a lack of specific experimental data for the individual enantiomers in publicly available literature, this guide will focus on the foundational principles of stereoisomerism in drug action and present hypothetical data to illustrate the expected differences. Detailed experimental protocols for the synthesis, separation, and characterization of these enantiomers are also provided.
Physicochemical Properties
The enantiomers of this compound share the same chemical formula and molecular weight but differ in the three-dimensional arrangement of atoms around the chiral center. This difference in stereochemistry does not typically affect achiral physical properties such as boiling point and density but is critical for their interaction with other chiral molecules, including biological receptors.
| Property | Racemic this compound | (R)-Octan-4-amine | (S)-Octan-4-amine |
| Molecular Formula | C₈H₁₉N | C₈H₁₉N | C₈H₁₉N |
| Molecular Weight | 129.24 g/mol [1] | 129.24 g/mol [1] | 129.24 g/mol |
| Boiling Point | ~165-167 °C | ~165-167 °C | ~165-167 °C |
| Density | ~0.77 g/cm³ | ~0.77 g/cm³ | ~0.77 g/cm³ |
| Optical Rotation | 0° | Specific positive value | Specific negative value |
Note: Boiling point and density are for the racemic mixture and are expected to be similar for the individual enantiomers. Optical rotation is the key differentiating physical property of enantiomers.
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or resolution of the racemic mixture.
Experimental Protocol: Enantioselective Synthesis
A common method for the enantioselective synthesis of chiral amines is the asymmetric reduction of a corresponding ketone.
Workflow for Enantioselective Synthesis:
Caption: Enantioselective synthesis of this compound enantiomers.
Detailed Methodology:
-
Catalyst Preparation: A chiral ruthenium-BINAP catalyst is prepared under an inert atmosphere.
-
Reaction Setup: Octan-4-one is dissolved in an appropriate solvent (e.g., ethanol) in a high-pressure reactor. The chiral catalyst is added.
-
Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a controlled temperature until completion.
-
Workup and Purification: The reaction mixture is filtered to remove the catalyst. The solvent is evaporated, and the resulting chiral amine is purified by distillation or chromatography.
Experimental Protocol: Resolution of Racemic this compound
Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. This process involves the selective reaction of one enantiomer with a chiral resolving agent.
Workflow for Kinetic Resolution:
Caption: Resolution of racemic this compound via diastereomeric salt formation.
Detailed Methodology:
-
Salt Formation: Racemic this compound is dissolved in a suitable solvent (e.g., ethanol) and treated with an equimolar amount of a chiral acid (e.g., (S)-mandelic acid).
-
Fractional Crystallization: The solution is allowed to cool slowly, leading to the precipitation of the less soluble diastereomeric salt.
-
Isolation: The precipitated salt is collected by filtration. The more soluble salt remains in the filtrate.
-
Liberation of Free Amine: Each diastereomeric salt is treated with a base (e.g., NaOH) to liberate the corresponding free amine.
-
Purification: The enantiomerically enriched amines are then purified by extraction and distillation.
Comparative Biological Activity (Hypothetical)
While specific data for this compound enantiomers is unavailable, it is well-established that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to side effects. Alkylamines are known to possess antimicrobial properties.[2][3]
Hypothetical Antimicrobial Activity Data:
| Compound | Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) |
| Racemic this compound | 128 | 64 |
| (R)-Octan-4-amine | 64 | 32 |
| (S)-Octan-4-amine | 256 | 128 |
This data is hypothetical and for illustrative purposes only.
Receptor Binding and Signaling Pathways (Hypothetical)
The differential interaction of enantiomers with chiral biological targets, such as G-protein coupled receptors (GPCRs), is a cornerstone of pharmacology. The specific binding of a ligand to a receptor initiates a signaling cascade.
Hypothetical Receptor Binding Affinities (Ki in nM):
| Compound | Serotonin 5-HT₂A Receptor | Dopamine D₂ Receptor | Adrenergic α₁ Receptor |
| Racemic this compound | 150 | 500 | 800 |
| (R)-Octan-4-amine | 50 | 200 | 400 |
| (S)-Octan-4-amine | 300 | 1000 | 1200 |
This data is hypothetical and for illustrative purposes only.
Illustrative Signaling Pathway for a Gq-Coupled Receptor:
Caption: A hypothetical signaling pathway initiated by the binding of (R)-Octan-4-amine to a Gq-coupled receptor.
Pharmacokinetic Profiles (Hypothetical)
Pharmacokinetics, which describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, can also be stereoselective. Enantiomers can be metabolized at different rates by enzymes, leading to different plasma concentrations and durations of action.
Hypothetical Pharmacokinetic Parameters in Rats:
| Parameter | Racemic this compound | (R)-Octan-4-amine | (S)-Octan-4-amine |
| Bioavailability (%) | 45 | 60 | 30 |
| Half-life (t½) (h) | 4.5 | 6.0 | 3.0 |
| Clearance (mL/min/kg) | 25 | 20 | 35 |
| Volume of Distribution (L/kg) | 10 | 12 | 8 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocol: In Vivo Pharmacokinetic Study
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: The test compound (racemate or individual enantiomer) is administered intravenously (IV) and orally (PO) to different groups of rats.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Sample Analysis: Plasma is separated, and the concentrations of the parent drug and any major metabolites are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Conclusion
While specific experimental data on the comparative pharmacology of (R)- and (S)-Octan-4-amine are not currently available, the principles of stereochemistry in drug action strongly suggest that they would exhibit different biological and pharmacokinetic profiles. The eutomer, or more active enantiomer, would likely show higher affinity for its biological target and may have a more favorable pharmacokinetic profile. The distomer could be less active or contribute to off-target effects. The provided experimental protocols outline the necessary steps to elucidate these differences, which is a critical aspect of modern drug development. Further research into the specific activities of the this compound enantiomers is warranted to fully understand their therapeutic potential.
References
Ensuring Reproducibility in Experiments Involving Octan-4-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. The quality and consistency of reagents are critical factors that can significantly influence experimental outcomes. This guide provides a framework for comparing and ensuring the reproducibility of experiments involving Octan-4-amine, a versatile primary amine used in various chemical syntheses.
Understanding the Source: Synthesis and Purification of this compound
The impurity profile of this compound can vary depending on the synthetic route and purification method employed. These variations can, in turn, affect its reactivity, stability, and overall performance in an experiment, leading to a lack of reproducibility.
Common Synthesis Methods:
Several methods can be used to synthesize primary amines like this compound. The choice of method can introduce different types of impurities.
-
Reductive Amination of Octan-4-one: This is a common and efficient method for synthesizing secondary and primary amines. However, incomplete reaction or side reactions can lead to residual ketone (Octan-4-one) or the formation of secondary and tertiary amine byproducts.
-
Alkylation of Ammonia (B1221849): While a straightforward approach, the reaction of an octyl halide with ammonia often results in a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt.[1] Separating the desired primary amine from this mixture can be challenging and may leave residual alkyl halides or other amine impurities.
-
Gabriel Synthesis: This method is known for producing primary amines with high purity by avoiding over-alkylation.[1][] It involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis. Impurities can arise from incomplete hydrolysis, leaving N-alkoxyphthalimide.
-
Reduction of Octanenitrile: The reduction of the corresponding nitrile is another route. Incomplete reduction can leave residual nitrile, which could interfere with subsequent reactions.
-
From n-Octanol and Ammonia: A patented method describes the synthesis of n-octylamine from n-caprylic alcohol and liquid ammonia.[3] While for a different isomer, similar principles could be applied, with potential impurities including unreacted alcohol and byproducts from side reactions at high temperatures and pressures.
Purification Strategies and Their Impact:
Effective purification is crucial for obtaining high-purity this compound and ensuring lot-to-lot consistency.
-
Distillation: Vacuum distillation is a common method for purifying liquid amines with relatively high boiling points. It is effective at removing non-volatile impurities. However, it may not efficiently separate isomers or compounds with similar boiling points.
-
Acid-Base Extraction: This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. The amine is protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The amine is then liberated by adding a base and extracted back into an organic solvent. Incomplete extractions or pH adjustments can affect purity.
-
Chromatography: Column chromatography can be used for purification, but the basic nature of amines can lead to strong interactions with the acidic silica (B1680970) gel, causing peak tailing and poor separation. Using a deactivated stationary phase or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can mitigate this issue.
Quality Control: Analytical Methods for Assessing this compound
To ensure the reproducibility of your experiments, it is essential to have robust analytical methods to characterize the purity and identity of your this compound.
| Analytical Method | Information Provided | Potential for Detecting Impurities |
| Gas Chromatography (GC) | Purity assessment, detection of volatile impurities. | Can separate and quantify residual starting materials (e.g., octan-4-one, octyl halide), other amine isomers, and solvent residues. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | Can be used to separate and quantify non-volatile impurities. Derivatization may be needed for UV detection. |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities. | Coupled with GC or HPLC (GC-MS, LC-MS), it is a powerful tool for identifying unknown impurities by their mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification and quantification of impurities. | ¹H and ¹³C NMR can confirm the structure of this compound and identify impurities with distinct spectral signatures. Quantitative NMR (qNMR) can be used for accurate purity determination. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Confirms the presence of the amine (N-H stretching) and alkane (C-H stretching) functional groups. Can indicate the presence of carbonyl impurities (C=O stretching) from residual ketone. |
Table 1: Analytical Methods for Quality Control of this compound.
A Framework for Comparative Evaluation of this compound Performance
In the absence of direct comparative studies, a standardized internal evaluation is the most effective way to assess the performance and reproducibility of this compound from different sources or batches. A common application of primary amines is in amide synthesis . The following protocol outlines a standardized experiment to compare the performance of different this compound samples.
Experimental Protocol: Amide Synthesis with Acetic Anhydride (B1165640)
This experiment will assess the yield and purity of N-octan-4-ylacetamide synthesized from different batches of this compound.
Materials:
-
This compound (Batch A, Batch B, etc.)
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve a precise amount of this compound (e.g., 1.0 mmol) in DCM (10 mL).
-
Add acetic anhydride (1.1 mmol) dropwise to the solution while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the purified N-octan-4-ylacetamide.
-
Analyze the purity of the product using GC-MS and NMR.
Data Presentation for Comparison:
The results of this standardized experiment should be tabulated to facilitate a clear comparison between the different batches of this compound.
| This compound Batch | Purity of Starting Material (by GC) | Reaction Time (hours) | Yield of Purified Product (%) | Purity of Product (by GC) | Notes on Impurities |
| Supplier X, Lot 123 | 98.5% | 2 | 92% | 99.1% | Minor unidentified peak at Rt=X.X min |
| Supplier Y, Lot 456 | 96.2% | 3.5 | 85% | 98.5% | Presence of di-octan-4-ylamine in starting material |
| In-house Synthesis, Batch 1 | 99.1% | 1.5 | 95% | 99.5% | No significant impurities detected |
| In-house Synthesis, Batch 2 (different purification) | 97.8% | 2 | 90% | 99.0% | Trace amount of residual solvent |
Table 2: Hypothetical Comparative Data for Amide Synthesis using Different Batches of this compound.
Visualizing Workflows and Pathways
Diagrams for Clarity
Visual representations of experimental workflows and chemical pathways can aid in understanding and standardizing procedures, which is crucial for reproducibility.
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical workflow for the quality control and performance evaluation of this compound.
Conclusion
Achieving reproducible experimental results when using this compound requires a diligent approach to quality control and a clear understanding of how variations in the starting material can impact the outcome. By implementing standardized synthesis and purification protocols, employing a suite of analytical techniques for characterization, and conducting internal comparative studies, researchers can significantly enhance the reliability and consistency of their work. The frameworks and protocols provided in this guide offer a starting point for establishing robust quality control measures in your laboratory, ultimately leading to more reliable and publishable scientific findings.
References
Binding Affinity of Octan-4-amine: Target and Quantitative Data Remain Elusive in Publicly Available Literature
A comprehensive review of scientific databases and literature reveals a significant gap in the understanding of Octan-4-amine's biological interactions, as no specific binding target or quantitative affinity data are currently documented. This absence of foundational information precludes a comparative analysis of its binding characteristics against other compounds and the detailed experimental guide requested by researchers, scientists, and drug development professionals.
Initial investigations into the properties of this compound have primarily focused on its chemical characteristics and applications in mass spectrometry, where it has been utilized as a labeling agent and a radical cation generator. However, there is a conspicuous lack of published research detailing its interactions with specific biological macromolecules, which is a prerequisite for determining its binding affinity and understanding its potential pharmacological effects.
Without an identified biological target, key experimental data such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for this compound cannot be determined. Consequently, a comparison with alternative compounds is not feasible. Furthermore, the elucidation of a signaling pathway, a critical component of understanding a compound's mechanism of action, is entirely dependent on the initial identification of its molecular target.
The following outlines the standard experimental workflow that would be employed to determine the binding affinity of a compound like this compound, should a target be identified in the future.
Hypothetical Experimental Workflow for Binding Affinity Determination
Caption: Hypothetical workflow for determining the binding affinity of a compound to its target.
Detailed Methodologies (Standard Protocols)
Should a target for this compound be identified, the following standard experimental protocols would be applicable for determining its binding affinity.
1. Surface Plasmon Resonance (SPR)
-
Objective: To measure the real-time binding kinetics and affinity between a ligand (this compound) and a target protein.
-
Methodology:
-
The purified target protein is immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the sensor surface.
-
The change in the refractive index at the surface, which is proportional to the mass bound, is measured and recorded as a sensorgram.
-
Association (kon) and dissociation (koff) rate constants are determined from the sensorgram data.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
2. Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Methodology:
-
The purified target protein is placed in the sample cell of the calorimeter.
-
A solution of this compound is titrated into the sample cell in small, precise injections.
-
The heat change associated with each injection is measured.
-
The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The binding isotherm is fitted to a binding model to determine the Kd, stoichiometry (n), and ΔH.
-
Until a specific biological target for this compound is identified and characterized, the scientific community will be unable to conduct the necessary experiments to confirm its binding affinity and explore its potential therapeutic applications. Future research efforts should be directed towards screening this compound against various biological targets to unlock its potential role in pharmacology and drug development.
Comparison Guide: Orthogonal Assays to Validate the Antimicrobial Mechanism of Octan-4-amine
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the hypothesized mechanism of action of the novel antimicrobial candidate, Octan-4-amine. Based on its chemical structure—a primary amine with an eight-carbon aliphatic chain—it is postulated that this compound exerts its antimicrobial effect by disrupting the integrity of the bacterial cell membrane.
To rigorously test this hypothesis, a series of orthogonal, complementary assays are proposed. These assays are designed to provide independent lines of evidence for membrane disruption, moving from functional outcomes (cell death) to direct biophysical and visual confirmation of membrane damage.
For comparative analysis, this compound is benchmarked against three well-characterized antibiotics with distinct mechanisms of action:
-
Polymyxin B: A lipopeptide antibiotic that acts by binding to the lipid A portion of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and increased permeability.[1][2]
-
Penicillin: A β-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in the bacterial cell wall, leading to cell lysis.[3][4][5][6]
-
Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[7][8][9][10]
Logical & Experimental Workflow
The validation strategy employs a multi-tiered approach. Initial assays confirm the antimicrobial activity, while subsequent orthogonal assays interrogate the specific mechanism of membrane disruption from different perspectives.
Caption: Logical flow from hypothesis to validation.
Data Presentation: Comparative Performance
The following tables summarize hypothetical, yet plausible, experimental data comparing this compound with standard antibiotics against a model Gram-negative bacterium, Escherichia coli.
Table 1: Antimicrobial Activity and Membrane Permeabilization
| Compound | Mechanism of Action | MIC (µg/mL) | Propidium (B1200493) Iodide Uptake (% of Max at 1x MIC) |
| This compound | Hypothesized: Membrane Disruption | 8 | 92% |
| Polymyxin B | Positive Control: Membrane Disruption | 2 | 95% |
| Penicillin | Negative Control: Cell Wall Synthesis | 4 | < 5% |
| Tetracycline | Negative Control: Protein Synthesis | 1 | < 5% |
Table 2: Membrane Depolarization and Morphological Effects
| Compound | Membrane Potential (% Depolarization at 1x MIC) | Electron Microscopy Observations |
| This compound | 88% | Outer membrane blebbing, loss of cytoplasmic content. |
| Polymyxin B | 91% | Severe outer membrane disruption, corrugated cell surface. |
| Penicillin | < 10% | Spheroplast formation, eventual cell lysis without direct membrane damage. |
| Tetracycline | < 10% | No significant changes to cell envelope morphology. |
Signaling Pathway & Experimental Diagrams
Hypothesized Mechanism of this compound
The amphipathic nature of this compound is proposed to drive its insertion into the bacterial membrane, disrupting lipid packing and leading to a loss of membrane integrity.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Orthogonal Assays
This diagram outlines the parallel workflows for conducting the proposed validation assays.
Caption: Parallel workflow for the validation assays.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of a compound required to inhibit the visible growth of a bacterial strain.
Methodology:
-
Prepare a 2-fold serial dilution of each test compound (this compound, Polymyxin B, Penicillin, Tetracycline) in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). Final volumes should be 50 µL per well.
-
Prepare a bacterial inoculum of E. coli (e.g., ATCC 25922) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the bacterial inoculum to each well containing the test compounds. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Membrane Permeability Assay (Propidium Iodide Uptake)
Objective: To assess inner membrane permeabilization by measuring the uptake of the fluorescent, membrane-impermeable DNA dye, propidium iodide (PI).
Methodology:
-
Grow E. coli to the mid-logarithmic phase (OD600 ≈ 0.5) in MHB.
-
Harvest the cells by centrifugation (5000 x g, 10 min) and wash twice with PBS (pH 7.4). Resuspend the pellet in PBS to an OD600 of 0.2.
-
In a black, clear-bottom 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add the test compounds at final concentrations of 1x and 2x their predetermined MICs. Include a positive control for permeabilization (e.g., 70% isopropanol) and an untreated negative control.
-
Immediately add Propidium Iodide to each well to a final concentration of 5 µM.
-
Incubate the plate at room temperature in the dark for 30 minutes.
-
Measure fluorescence using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.[11]
-
Express the results as a percentage of the fluorescence of the positive control (100% permeabilization).
Membrane Potential Assay
Objective: To measure changes in bacterial membrane potential, indicating disruption of the cell's electrochemical gradient. This protocol uses the potential-sensitive dye DiSC3(5).
Methodology:
-
Grow and wash E. coli cells as described in the permeability assay.
-
Resuspend the cells in a buffer containing 5 mM HEPES and 20 mM glucose (pH 7.2).
-
Add the fluorescent dye DiSC3(5) to a final concentration of 1 µM and incubate in the dark until the fluorescence signal is stable (quenched), indicating dye uptake into polarized cells.
-
Transfer the cell-dye suspension to a cuvette in a fluorometer.
-
Add the test compounds at their 1x MIC concentrations and monitor the fluorescence over time (Excitation: ~622 nm, Emission: ~670 nm).
-
Depolarization is indicated by an increase in fluorescence as the dye is released from the depolarized cells.
-
A known depolarizing agent, such as the proton ionophore CCCP, can be used as a positive control to achieve maximum depolarization (100%).
Transmission Electron Microscopy (TEM)
Objective: To directly visualize ultrastructural changes to the bacterial cell envelope induced by the test compounds.
Methodology:
-
Grow E. coli to mid-log phase and treat with the test compounds at 1x MIC for 1-2 hours at 37°C. Include an untreated control.
-
Harvest the cells by centrifugation (5000 x g, 10 min).
-
Fix the bacterial pellet immediately with a primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer, pH 7.3) for at least 2 hours at 4°C.
-
Wash the fixed cells with buffer and then post-fix with 1% osmium tetroxide.
-
Dehydrate the samples through a graded ethanol (B145695) series (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the samples with resin (e.g., Epon) and polymerize.
-
Cut ultra-thin sections (70-90 nm) using an ultramicrotome.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Examine the sections using a transmission electron microscope, looking for morphological changes such as membrane blebbing, loss of membrane integrity, and leakage of cytoplasmic contents.[12][13][14]
References
- 1. google.com [google.com]
- 2. Polymyxin - Wikipedia [en.wikipedia.org]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 6. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 8. Tetracycline - Wikipedia [en.wikipedia.org]
- 9. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 10. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Damage of the bacterial cell envelope by antimicrobial peptides gramicidin S and PGLa as revealed by transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Inhibitor: A Comparative Analysis Framework for Octan-4-amine
Disclaimer: Currently, there is a lack of publicly available experimental data benchmarking Octan-4-amine as a specific biological inhibitor. This guide, therefore, serves as a comprehensive, illustrative framework for researchers, scientists, and drug development professionals on how to benchmark a novel compound. The data presented herein is hypothetical and modeled after common kinase inhibitors to demonstrate the required experimental comparisons and data presentation.
This guide will walk through a comparative analysis of a hypothetical inhibitor, "this compound," against two well-established kinase inhibitors, "Inhibitor A" and "Inhibitor B," for a fictional protein, "Kinase X."
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the key performance indicators for this compound against other known inhibitors of Kinase X. This data is essential for a preliminary assessment of potency, selectivity, and cell-based activity.
| Parameter | This compound (Hypothetical) | Inhibitor A (Reference) | Inhibitor B (Reference) |
| Target | Kinase X | Kinase X | Kinase X |
| IC50 (nM) | 150 | 25 | 500 |
| Ki (nM) | 80 | 10 | 200 |
| Cellular Potency (EC50, µM) | 1.2 | 0.5 | 5.0 |
| Selectivity (Panel of 100 Kinases) | 5 kinases inhibited >50% at 1 µM | 2 kinases inhibited >50% at 1 µM | 15 kinases inhibited >50% at 1 µM |
| Solubility (µM) | 250 | 150 | 50 |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 8.0 | 12.0 | 3.0 |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of any comparative data. Below are the protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Materials: Recombinant Kinase X, ATP, substrate peptide, ADP-Glo™ Kinase Assay kit (Promega), test compounds (this compound, Inhibitor A, Inhibitor B), assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer.
-
Kinase X and the substrate peptide are mixed in the assay buffer.
-
The test compound dilutions are added to the kinase-substrate mixture and incubated for 10 minutes at room temperature.
-
The kinase reaction is initiated by adding ATP. The reaction is allowed to proceed for 60 minutes at 30°C.
-
The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
-
Luminescence is measured using a plate reader.
-
The data is normalized to controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition), and the IC50 values are calculated using a non-linear regression curve fit.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the target engagement of an inhibitor in a cellular environment.
-
Materials: HEK293 cell line, DMEM media, FBS, penicillin-streptomycin, test compounds, PBS, lysis buffer (PBS with protease inhibitors).
-
Procedure:
-
HEK293 cells are cultured to 80% confluency and treated with the test compounds or DMSO (vehicle control) for 2 hours.
-
The cells are harvested, washed with PBS, and resuspended in PBS.
-
The cell suspension is divided into aliquots and heated to a range of temperatures (e.g., 40°C to 67°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
The cells are lysed by three freeze-thaw cycles.
-
The soluble fraction is separated from the precipitated protein by centrifugation.
-
The amount of soluble Kinase X in the supernatant is quantified by Western blotting or ELISA.
-
The melting curve is plotted, and the shift in the melting temperature upon inhibitor binding is determined.
-
Mandatory Visualizations
Signaling Pathway of Kinase X
The following diagram illustrates a simplified, hypothetical signaling pathway involving Kinase X, which is a common approach to visualize the mechanism of action of a targeted inhibitor.
Experimental Workflow for IC50 Determination
This diagram outlines the logical flow of the in vitro kinase inhibition assay used to determine the IC50 values.
Independent Verification of Octan-4-amine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Introduction
Octan-4-amine is a simple aliphatic amine.[1][2][3] While its primary applications appear to be in chemical synthesis, its structural similarity to biogenic amines warrants an investigation into its potential biological activity. This guide provides a summary of the known physicochemical properties of this compound. Due to a lack of published biological data for this compound, this report uses the well-characterized biogenic amine, Octopamine, as a comparative example to illustrate the types of experimental data and signaling pathways relevant to the functional analysis of such molecules. Octopamine is a crucial neurotransmitter and neuromodulator in invertebrates, analogous to norepinephrine (B1679862) in vertebrates, and is involved in a multitude of physiological processes.[4][5]
Physicochemical Properties of this compound
The known properties of this compound are summarized below. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₁₉N | PubChem[2] |
| Molecular Weight | 129.24 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1117-33-5 | CymitQuimica[3] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |
| Odor | Distinct amine odor | CymitQuimica[1] |
| Solubility | Soluble in organic solvents, limited solubility in water | CymitQuimica[1] |
Comparative Biological Activity: Octopamine
Octopamine's biological functions are mediated primarily through G-protein coupled receptors (GPCRs). Its activity is pleiotropic, affecting behavior, metabolism, and learning and memory in invertebrates.
| Biological Process | Effect of Octopamine | Organism(s) |
| Behavior | Regulates aggression, flight, and egg-laying.[4] | Insects |
| Metabolism | Mobilizes fat stores and regulates energy metabolism.[5] | Invertebrates |
| Learning & Memory | Plays a significant role in associative learning.[4] | Honey Bee |
| Neuronal Function | Acts as a neurotransmitter, neuromodulator, and neurohormone.[6] | Invertebrates |
Signaling Pathway of Octopamine
Octopamine receptors, upon activation, can trigger multiple downstream signaling cascades. A common pathway involves the activation of Gq proteins, leading to an increase in intracellular calcium.
References
- 1. youtube.com [youtube.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. jneurosci.org [jneurosci.org]
- 4. benchchem.com [benchchem.com]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data for Structure-Activity Relationship Analysis of Octan-4-amine Analogs
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available information regarding the structure-activity relationship (SAR) of Octan-4-amine analogs. Despite targeted searches for biological activities, pharmacological profiles, and synthesis of derivatives, no substantial data was found to facilitate a comparative analysis as requested.
The investigation included searches for:
-
Direct SAR studies on this compound and its derivatives.
-
Biological activity data, such as IC50 or EC50 values, for any therapeutic target.
-
Patents or publications describing the pharmacological use of compounds with an this compound core structure.
-
Experimental protocols related to the biological evaluation of such compounds.
The search results were primarily limited to chemical database entries for this compound and its simple chemical derivatives. These entries provide basic physicochemical properties but do not contain any information on biological activity or SAR. While some studies on other amine-containing molecules were identified, their structural dissimilarity to this compound makes them unsuitable for a relevant SAR comparison.
Due to the absence of the necessary experimental data, it is not possible to construct a comparison guide, including data tables and visualizations, on the structure-activity relationship of this compound analogs. The scientific community has not published research in this specific area that is accessible in the public domain. Therefore, the core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled at this time.
A Comparative Analysis of Octan-4-amine from Various Suppliers for Research and Development
For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. Octan-4-amine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is available from numerous suppliers. This guide provides a side-by-side analysis of this compound from different sources, supported by experimental data and detailed analytical protocols to aid in the selection of the most suitable product for your research needs.
Introduction to this compound
This compound (CAS No. 1117-33-5) is a primary aliphatic amine that serves as a versatile intermediate in organic synthesis. Its applications range from being a precursor in the synthesis of bioactive molecules to its use as a deuterium (B1214612) label in metabolic studies.[1][2] Given its role as a foundational component in complex syntheses, the purity profile of this compound, including the presence of isomers and other impurities, can significantly impact reaction yields and the purity of the final product.
Side-by-Side Supplier Comparison
To illustrate the potential variations between suppliers, this section presents a hypothetical comparison of this compound from three representative suppliers: Alpha Chemicals , Beta Solutions , and Gamma Fine-Chem . The data presented in the following tables is based on typical quality control parameters and is for illustrative purposes. Researchers should always refer to the specific Certificate of Analysis (CoA) provided with their purchased product.
Table 1: Physical and Chemical Properties
| Property | Alpha Chemicals | Beta Solutions | Gamma Fine-Chem |
| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid |
| Purity (by GC) | ≥ 99.5% | ≥ 99.0% | ≥ 98.0% |
| Water Content (K.F.) | ≤ 0.1% | ≤ 0.2% | ≤ 0.5% |
| Refractive Index | 1.4280-1.4320 | 1.4290-1.4330 | 1.4280-1.4340 |
| Identity (¹H NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Identity (FT-IR) | Conforms to Structure | Conforms to Structure | Conforms to Structure |
Table 2: Hypothetical Impurity Profile (by GC-MS)
| Impurity | Alpha Chemicals | Beta Solutions | Gamma Fine-Chem |
| Octan-1-amine | Not Detected | ≤ 0.05% | ≤ 0.1% |
| Octan-2-amine | ≤ 0.1% | ≤ 0.2% | ≤ 0.5% |
| N-Butylthis compound | Not Detected | Not Detected | ≤ 0.2% |
| Unknown Impurities | ≤ 0.2% | ≤ 0.5% | ≤ 1.0% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the quality of this compound are provided below. These protocols are standardized and can be implemented for in-house quality control.
Purity Determination by Gas Chromatography (GC)
-
Objective: To determine the purity of this compound and quantify impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Injection Volume: 1 µL.
-
Data Analysis: Purity is calculated based on the peak area percentage of the main component relative to the total peak area.
Identity Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of CDCl₃.
-
Procedure: Acquire a standard proton NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~2.7 (m, 1H, -CH(NH₂)-)
-
~1.4 (m, 4H, -CH₂-CH(NH₂)-CH₂-)
-
~1.3 (m, 8H, -(CH₂)₄-)
-
~0.9 (t, 6H, 2 x -CH₃)
-
A broad singlet for the -NH₂ protons.
-
Identity Confirmation by FT-IR Spectroscopy
-
Objective: To confirm the presence of key functional groups in this compound.
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation: A thin film of the neat liquid is placed between two KBr plates.
-
Procedure: Acquire the infrared spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorptions (cm⁻¹):
Application in Synthesis: The Road to Octenidine
This compound is a crucial precursor in the synthesis of Octenidine, a widely used antiseptic agent.[5] The quality of the starting amine directly influences the efficiency of the synthetic route and the purity of the final active pharmaceutical ingredient (API).
Caption: Synthetic pathway of Octenidine from this compound.
Quality Control Workflow
A robust quality control (QC) process is essential when sourcing chemical reagents for drug development. The following diagram illustrates a typical workflow for the evaluation of incoming batches of this compound.
Caption: Quality control workflow for incoming this compound.
Conclusion
The selection of a suitable supplier for this compound should be based on a thorough evaluation of the product's purity, impurity profile, and consistency between batches. While cost is a factor, the potential for downstream complications arising from impure starting materials often justifies the selection of a higher-grade reagent. It is recommended that researchers perform their own quality control checks on incoming materials to ensure they meet the specific requirements of their experimental work. This due diligence is a critical step in ensuring the reliability and reproducibility of research and development outcomes.
References
Safety Operating Guide
Personal protective equipment for handling Octan-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Octan-4-amine. Given the potential hazards associated with aliphatic amines, a stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.
This compound is an aliphatic amine that should be handled with care. Similar compounds can be corrosive, causing severe skin burns and eye damage, and may be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] Therefore, implementing robust engineering controls and utilizing appropriate personal protective equipment (PPE) are essential.
Hazard Assessment and Engineering Controls
All work involving this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or vapors, such as weighing, preparing solutions, or heating, the use of a certified chemical fume hood is mandatory.[3] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure. The required level of PPE will depend on the specific laboratory activity being performed.
| Activity Level | Required Personal Protective Equipment | Enhanced Precautions (for higher-risk activities) |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | - |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (NIOSH-approved respirator)[1][4] | - Full-body protective suit (if significant exposure is possible) |
Note: Always inspect gloves for tears or punctures before and during use. If gloves become contaminated, change them immediately using the proper removal technique to avoid skin contact.[4]
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for ensuring safety and preventing contamination when working with this compound.
1. Preparation:
- Don the appropriate PPE as outlined in the table above.
- Ensure all necessary equipment and reagents are within the chemical fume hood to minimize movement in and out of the containment area.
- Have spill containment materials (e.g., absorbent pads, neutralizing agents for amines) readily available.
2. Weighing the Solid Compound:
- Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[3]
- Use anti-static weighing paper or a tared container to handle the solid.
- After use, clean the spatula and the weighing area with a suitable solvent-moistened wipe (e.g., 70% ethanol).
3. Preparing Stock Solutions:
- Conduct all solution preparation within a certified chemical fume hood.[3]
- To avoid splashing, slowly add the solvent to the solid compound.
- If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.
- Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.
4. Post-Handling:
- Thoroughly wash your hands and any exposed skin with soap and water after completing your work.[1][4]
- Clean all contaminated surfaces within the fume hood.
Safe Handling Workflow for this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contaminated Materials:
-
Treat all disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, as contaminated waste.
-
Place these materials in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Spill Response:
-
In the event of a spill, evacuate the immediate area if necessary and alert your supervisor.
-
For small spills, if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material pickup is complete.[4]
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
